Product packaging for 4-Acetamido-3-fluorophenylboronic Acid(Cat. No.:CAS No. 626251-12-5)

4-Acetamido-3-fluorophenylboronic Acid

Cat. No.: B1446739
CAS No.: 626251-12-5
M. Wt: 196.97 g/mol
InChI Key: RSBBBRALHOPKCM-UHFFFAOYSA-N
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Description

4-Acetamido-3-fluorophenylboronic Acid (CAS 626251-12-5) is an aromatic boronic acid derivative with the molecular formula C8H9BFNO3 and a molecular weight of 196.97 g/mol . This compound serves as a critical synthetic intermediate and sensing element in advanced biomedical research. Its primary research value lies in its ability to reversibly bind with cis-diols, such as those found in glucose, making it a key component in the development of synthetic glucose-sensing systems . This mechanism is leveraged in continuous glucose monitoring (CGM) technologies, where derivatives of this boronic acid are polymerized to create hydrogels that swell or change viscoelastic properties in response to glucose concentration, enabling real-time monitoring . A cutting-edge application is in "smart" drug delivery platforms. Recent research utilizes this compound, functionalized onto a hyaluronic acid (HA) polymer backbone, to create a glucose-responsive microneedle (MN) patch for preventing hypoglycemia . In this system, the boronic acid groups competitively bind with catechol groups and glucose; at low glucose levels, the boronic acid binds to catechol, triggering the release of a pre-loaded blood glucose-raising agent like Zinc-Glucagon (Z-GCN) . This demonstrates its significant potential for proactive hypoglycemia management. The compound is offered with a purity of ≥95% and must be stored under an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BFNO3 B1446739 4-Acetamido-3-fluorophenylboronic Acid CAS No. 626251-12-5

Properties

IUPAC Name

(4-acetamido-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBBBRALHOPKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Acetamido-3-fluorophenylboronic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetamido-3-fluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its chemical structure, physicochemical properties, a representative synthetic pathway, and key applications. The strategic placement of the acetamido and fluoro groups on the phenylboronic acid scaffold imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules and functional materials. This document serves as a detailed resource for scientists and professionals, offering field-proven insights into its synthesis and rationale for its application.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this class of reagents, substituted derivatives offer a palette for fine-tuning molecular properties. This compound (CAS No. 626251-12-5) has emerged as a particularly valuable building block.[1] Its structure incorporates two key functional groups:

  • A Fluoro Group: Positioned ortho to the boronic acid, this electron-withdrawing group significantly lowers the pKa of the boronic acid. This modulation is critical for applications such as biochemical sensing at physiological pH.[2][3]

  • An Acetamido Group: This group serves as a protected amine and can influence the molecule's solubility, hydrogen bonding capabilities, and electronic character.

The combination of these features makes this compound a strategic choice for constructing enzyme inhibitors, bioactive compounds, and advanced sensing materials.[4][5] This guide will provide the technical details necessary for its effective utilization in a research and development setting.

Chemical Identity and Structure

The precise nomenclature and structural representation are fundamental to understanding the reactivity and interactions of this molecule.

IUPAC Name: (4-acetamido-3-fluorophenyl)boronic acid.[6]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key properties is provided below for quick reference. These values are essential for experimental design, including reaction setup and safety considerations.

PropertyValueSource
CAS Number 626251-12-5[1][4]
Molecular Formula C₈H₉BFNO₃[1][4]
Molecular Weight 196.97 g/mol [4]
IUPAC Name (4-acetamido-3-fluorophenyl)boronic acid[6]
Physical Form Solid
Purity Typically ≥95%[4]
Storage Temperature Refrigerator (Inert atmosphere)[7]
MDL Number MFCD26141998[8]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available halogenated aniline. The following pathway is a representative and logical approach derived from established organometallic methodologies.[2][3]

Causality Behind Experimental Choices:

  • Protection of the Amine: The synthesis begins with the acetylation of 4-bromo-2-fluoroaniline. The amine group is protected as an acetamide to prevent it from reacting with the highly basic organolithium reagent used in the subsequent step. This protection is crucial for the regioselectivity of the borylation.

  • Lithium-Halogen Exchange: The protected intermediate undergoes a lithium-halogen exchange at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium. This reaction selectively replaces the bromine atom with lithium, creating a potent aryl lithium nucleophile. The low temperature is essential to prevent side reactions.

  • Borylation: The aryl lithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The nucleophilic carbon attacks the electrophilic boron atom.

  • Hydrolysis: Finally, acidic hydrolysis of the resulting boronate ester liberates the desired boronic acid product.

Synthetic Workflow Diagram:

synthesis_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start 4-Bromo-2-fluoroaniline step1 Step 1: Acetylation (Amine Protection) start->step1 Acetyl Chloride, Triethylamine step2 Step 2: Lithiation (Li-Halogen Exchange) step1->step2 n-Butyllithium, -78°C step3 Step 3: Borylation step2->step3 Trialkyl Borate step4 Step 4: Hydrolysis step3->step4 Aqueous Acid (e.g., HCl) end This compound step4->end

Caption: General synthetic workflow for this compound.

Key Applications and Scientific Rationale

The unique structure of this compound makes it a powerful tool in several areas of chemical research.

  • Glucose Sensing: Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars like glucose. A critical requirement for effective binding at physiological pH (~7.4) is a boronic acid with a low pKa. The introduction of the electron-withdrawing fluorine atom ortho to the boron atom lowers the pKa of this compound to approximately 7.8.[2][3] This makes it an excellent candidate for developing glucose-responsive materials for continuous glucose monitoring in diabetic care.[2][3]

  • Drug Discovery and Medicinal Chemistry: As a bifunctional building block, this reagent is widely used in the synthesis of potential drug candidates.[4][5] It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a key strategy for assembling the complex aromatic cores of many modern pharmaceuticals, including kinase inhibitors.[9] The acetamido group can also be hydrolyzed to reveal a primary amine, providing a handle for further functionalization.

  • Organic Synthesis: Beyond specific applications, it serves as a versatile intermediate in organic synthesis. The boronic acid functional group is a gateway to a wide array of chemical transformations, enabling the construction of highly substituted aromatic systems.

Experimental Protocol: Representative Synthesis

The following protocol is a self-validating system, providing a detailed methodology for the laboratory-scale synthesis.

Objective: To synthesize this compound from 4-bromo-2-fluoroaniline.

Materials:

  • 4-bromo-2-fluoroaniline

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • n-Hexane

  • Magnesium sulfate (anhydrous)

Protocol:

Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide

  • Dissolve 4-bromo-2-fluoroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-bromo-2-fluorophenyl)acetamide from Step 1 in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0°C and acidify to a pH of 5-6 with 1N HCl.[10]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Rinse the resulting crude solid with n-hexane to remove non-polar impurities.[10] The solid can be further purified by recrystallization if necessary to yield the final product.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its carefully designed structure, featuring a pKa-modulating fluoro group, makes it highly effective for applications at physiological pH, while its utility in robust C-C bond-forming reactions secures its place in the drug discovery pipeline. The synthetic protocols are well-established, allowing for reliable access to this versatile compound. As research continues to demand molecules with precisely tuned properties, the importance of strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

"4-Acetamido-3-fluorophenylboronic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Acetamido-3-fluorophenylboronic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a specialized aromatic boronic acid derivative that has emerged as a pivotal building block in medicinal chemistry and advanced materials science. Its unique structural features—a boronic acid moiety for versatile coupling reactions, an acetamido group for hydrogen bonding interactions, and a fluorine atom for modulating electronic properties—make it a compound of significant interest. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its key applications, with a focus on its role in Suzuki-Miyaura cross-coupling, glucose sensing, and drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their work.

Introduction to this compound

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and broad reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Within this important class of compounds, this compound (Figure 1) stands out. The strategic placement of a fluorine atom ortho to the boronic acid group and meta to the acetamido group significantly influences the molecule's reactivity and acidity.

The electron-withdrawing nature of the fluorine atom enhances the Lewis acidity of the boron center, which can facilitate transmetalation in cross-coupling reactions and, critically, lowers the pKa of the boronic acid.[3][4] This pKa modulation is particularly crucial for applications in physiological environments, such as biosensing.[3][[“]] The acetamido group provides a hydrogen-bond donor and acceptor, offering a handle for specific molecular recognition in biological systems. This combination of functionalities makes it an invaluable tool for creating complex molecules with tailored properties for pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
IUPAC Name (4-acetamido-3-fluorophenyl)boronic acid[6][7]
CAS Number 626251-12-5[8][9][10]
Molecular Formula C₈H₉BFNO₃[8][9][10]
Molecular Weight 196.97 g/mol [6][9][10]
Physical Form Solid, powder[6]
Purity Typically ≥95%[6][9]
Storage Conditions Inert atmosphere, room temperature or refrigerator[6]
SMILES CC(=O)NC1=C(F)C=C(C=C1)B(O)O[10]
InChI Key RSBBBRALHOPKCM-UHFFFAOYSA-N[6]

The presence of the fluorine atom is known to lower the pKa of the boronic acid group to a physiologically relevant range (around 7.8), a significant decrease compared to unsubstituted phenylboronic acid.[3][4] This characteristic is paramount for its use in glucose sensors designed to operate at the pH of bodily fluids.[4]

Synthesis and Purification Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor. The general strategy involves the protection of a reactive amine, followed by a lithium-halogen exchange to generate an organolithium species, which is then trapped with a boron electrophile. A final deprotection and acetylation yield the target compound.

Retrosynthetic Analysis & Rationale

The synthesis can be logically disconnected as shown in the workflow below. The key transformation is the borylation of the aromatic ring. A lithium-halogen exchange is a robust method for this transformation. The starting material, 4-bromo-2-fluoroaniline, is chosen as it contains the required fluorine and a masked amino group in the correct positions. The amino group must be protected (e.g., as an acetamide) to prevent it from reacting with the organolithium intermediate.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)
  • Protection of the Amine:

    • Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise. Rationale: The base (triethylamine) neutralizes the HCl byproduct. The reaction is run at 0°C to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected aniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Rationale: This strong base performs the lithium-halogen exchange. The low temperature is critical to prevent side reactions.

    • Stir the mixture at -78°C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise. Rationale: This borate ester acts as the boron electrophile to trap the highly reactive organolithium species.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture to 0°C and slowly quench by adding 1M aqueous HCl. Rationale: The acid hydrolyzes the boronic ester to the desired boronic acid.

    • Stir vigorously for 1-2 hours.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Core Applications and Mechanisms

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[1] These structures are common motifs in many pharmaceutical agents. The fluorine atom can subtly tune the electronic properties of the resulting molecule, potentially improving metabolic stability or binding affinity.

Glucose Sensing at Physiological pH

The ability of boronic acids to reversibly bind with cis-diols, such as those found in glucose, is well-established. This interaction forms a cyclic boronate ester. For this binding to occur efficiently at physiological pH (~7.4), the boronic acid must have a correspondingly low pKa. The electron-withdrawing fluorine atom in this compound lowers its pKa into the desired range.[3][4] This property allows it to be incorporated into polymers or sensors that can detect glucose concentrations in bodily fluids.[4][[“]]

G BoronicAcid This compound pKa ≈ 7.8 Complex Cyclic Boronate Ester (Bound State) BoronicAcid->Complex + Glucose @ pH 7.4 Hplus H⁺ BoronicAcid->Hplus Deprotonation Glucose Glucose (cis-diol) H2O 2 H₂O Complex->H2O

Caption: Reversible binding of the boronic acid with glucose at physiological pH.

Building Block in Drug Discovery

The title compound serves as a valuable fragment in drug discovery campaigns. Organoboron compounds have gained significant traction, with drugs like bortezomib (Velcade) and ixazomib demonstrating their therapeutic potential.[2][11] The specific substitution pattern of this compound offers a unique combination of features for structure-activity relationship (SAR) studies, for example, in the development of novel kinase inhibitors or other targeted therapies.[12]

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for reproducible results.

Protocol: Standard Quality Control Workflow

  • Visual Inspection: The material should be a uniform solid, typically off-white to cream-colored.

  • ¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons, the methyl group of the acetamido moiety, and the amide N-H proton. The integration and splitting patterns must be consistent with the structure.

  • ¹⁹F NMR Spectroscopy: This will show a singlet corresponding to the single fluorine atom, confirming its presence.

  • ¹¹B NMR Spectroscopy: A broad singlet is expected, characteristic of a trigonal boronic acid.

  • Purity Analysis (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). The chromatogram should show a major peak corresponding to the product with a purity of ≥95%.

  • Mass Spectrometry (LC-MS): Confirm the molecular weight by identifying the [M+H]⁺ or [M-H]⁻ ion.

Handling and Safety

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Use a fume hood to avoid inhalation of dust.[13]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[13][14]

    • Skin: Wash off with soap and plenty of water.[13][14]

    • Ingestion: If swallowed, call a poison center or doctor.[14]

    • Inhalation: Move the person to fresh air.[13]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere.[10][13]

Conclusion

This compound is more than a simple synthetic intermediate; it is a precisely engineered building block for advanced applications. Its unique electronic and structural properties, conferred by the strategic placement of its functional groups, make it highly valuable in fields ranging from medicinal chemistry to biosensor development. As the demand for sophisticated molecular architectures grows, the importance of versatile and functionalized reagents like this will continue to increase, paving the way for new discoveries in drug development and materials science.

References

"4-Acetamido-3-fluorophenylboronic acid" synthesis pathway from 4-bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Acetamido-3-fluorophenylboronic Acid from 4-bromo-2-fluoroaniline

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated organic compounds are of paramount importance. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] this compound is a key building block in this domain, serving as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl systems.[1][2][3] Its utility is particularly pronounced in the development of novel therapeutics where precise structural modifications are critical.

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, commencing from the readily available starting material, 4-bromo-2-fluoroaniline. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights grounded in mechanistic principles to ensure a robust and reproducible synthesis.

Overall Synthetic Strategy

The transformation of 4-bromo-2-fluoroaniline into this compound is efficiently achieved via a two-step sequence. This strategy is designed to be robust, high-yielding, and amenable to scale-up.

  • Amine Protection (Acetylation): The primary amine of 4-bromo-2-fluoroaniline is first protected as an acetamide. This is a crucial step as the free amine can interfere with the subsequent borylation reaction. The resulting N-(4-bromo-2-fluorophenyl)acetamide is a stable, crystalline solid that is easily purified.

  • Bromo-to-Boronic Acid Conversion (Miyaura Borylation): The aryl bromide is then converted to the corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation. This is followed by hydrolysis to yield the target boronic acid. This method is favored over traditional organolithium routes due to its exceptional functional group tolerance and milder reaction conditions.[4][5]

The complete workflow is illustrated below.

G A 4-bromo-2-fluoroaniline B N-(4-bromo-2-fluorophenyl)acetamide A->B Step 1: Acetylation  (Ac₂O or AcCl)   C 4-Acetamido-3-fluoro-phenylboronic acid pinacol ester B->C Step 2a: Miyaura Borylation  (B₂pin₂, Pd Catalyst, Base)   D This compound C->D Step 2b: Hydrolysis  (Acidic Workup)  

Figure 1: Overall synthetic workflow from 4-bromo-2-fluoroaniline to the target compound.

Part 1: Protection via Acetylation

Principle and Rationale

The initial step involves the N-acetylation of 4-bromo-2-fluoroaniline. The rationale for this protection is twofold:

  • Preventing Side Reactions: The free aniline (–NH₂) group is nucleophilic and slightly basic, which can lead to unwanted side reactions during the palladium-catalyzed borylation, such as catalyst inhibition or competitive N-arylation.

  • Electronic Modification: Converting the amine to an amide group modifies the electronic properties of the aromatic ring, which can influence the subsequent borylation step. The acetamido group is a stable and reliable protecting group that can be easily introduced.

Acetyl chloride or acetic anhydride are common acetylating agents. For this protocol, we will use acetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of N-(4-bromo-2-fluorophenyl)acetamide
Reagent/ParameterValue/DescriptionMolar RatioNotes
Starting Material 4-bromo-2-fluoroaniline1.0 eq---
Reagent Acetyl Chloride1.1 eqA slight excess ensures complete reaction.
Base Triethylamine (TEA) or Pyridine1.2 eqScavenges the HCl generated during the reaction.
Solvent Dichloromethane (DCM) or Ethyl Acetate~10-20 mL/gShould be anhydrous.
Temperature 0 °C to Room Temperature---The initial addition is done at 0°C to control the exotherm.
Reaction Time 1-3 hours---Monitor by TLC or LC-MS.
Typical Yield >90%---After purification.

Step-by-Step Procedure:

  • To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. An exotherm and formation of a precipitate (triethylamine hydrochloride) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-bromo-2-fluorophenyl)acetamide can be purified by recrystallization from ethanol/water or by silica gel chromatography if necessary, to afford a white to off-white solid.[6]

Part 2: Miyaura Borylation and Hydrolysis

Principle and Rationale

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[7] It utilizes an aryl halide (in this case, N-(4-bromo-2-fluorophenyl)acetamide) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][8]

This method is superior to older methods involving Grignard or organolithium intermediates, which often require cryogenic temperatures and have poor tolerance for functional groups like amides.[5] The choice of a mild base, such as potassium acetate (KOAc), is critical. Stronger bases can promote a subsequent, undesired Suzuki coupling between the newly formed boronic ester and the starting aryl bromide, thus reducing the yield.[4][8]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G cluster_0 Miyaura Borylation Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)-X]L₂ (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)-OAc]L₂ B->C Ligand Exchange (Base, e.g., KOAc) D [Ar-Pd(II)-Bpin]L₂ C->D Transmetalation (B₂pin₂) D->A Reductive Elimination (Ar-Bpin)

Figure 2: Simplified catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol proceeds in two stages: the formation of the pinacol ester, followed by its hydrolysis to the boronic acid.

Reagent/ParameterValue/DescriptionMolar RatioNotes
Starting Material N-(4-bromo-2-fluorophenyl)acetamide1.0 eqMust be pure and dry.
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5 eqAn excess is used to drive the reaction to completion.
Catalyst PdCl₂(dppf) or Pd(OAc)₂ + ligand1-5 mol%[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a common and effective choice.
Base Potassium Acetate (KOAc)3.0 eqMust be anhydrous.
Solvent 1,4-Dioxane or DMSO~10-20 mL/gMust be anhydrous and deoxygenated.
Temperature 80-100 °C---Elevated temperature is required.
Reaction Time 12-24 hours---Monitor by TLC or LC-MS.
Typical Yield 40-70% (overall)---For the two-step synthesis from 4-bromo-2-fluoroaniline.[9][10]

Step-by-Step Procedure:

  • To a flask equipped with a reflux condenser, add N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous, deoxygenated 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Work-up and Hydrolysis: After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a mixture of acetone and 1M HCl. Stir at room temperature for 2-4 hours to effect hydrolysis of the pinacol ester.

  • Remove the acetone under reduced pressure.

  • Purification: The aqueous solution may be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting solid can be purified by recrystallization or careful column chromatography to yield this compound as a solid.[9][10]

Safety and Handling

  • 4-bromo-2-fluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Solvents: Dichloromethane is a suspected carcinogen. 1,4-Dioxane is flammable and an irritant. Both should be handled in a fume hood.

  • Boronic Acids: Can be irritants. Avoid inhalation of dust and skin contact.

Conclusion and Outlook

The described two-step synthesis provides a reliable and scalable route to this compound from 4-bromo-2-fluoroaniline. The initial acetylation effectively protects the amine functionality, allowing for a clean and efficient Miyaura borylation. This boronic acid derivative is a valuable intermediate for drug discovery programs, enabling the facile introduction of the 4-acetamido-3-fluorophenyl moiety into target molecules via Suzuki-Miyaura cross-coupling.[11] The low pKa of this derivative (around 7.8) also makes it particularly useful in the development of glucose-sensing materials designed to operate at physiological pH.[9][10][[“]]

References

A Technical Guide to the Spectral Characteristics of 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-fluorophenylboronic acid, with the CAS number 626251-12-5 and the chemical formula C₈H₉BFNO₃, is a synthetically important organoboron compound.[1][2][3] Its structural features, a substituted phenyl ring bearing a boronic acid group, an acetamido group, and a fluorine atom, make it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety allows for participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The strategic placement of the fluorine atom and the acetamido group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, quality control, and for elucidating its role in chemical transformations.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR (Proton NMR) Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the acetamido methyl protons, the amide proton, and the boronic acid hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative due to the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH₃ (Acetamido)~2.1SingletN/A
NH (Amido)~9.5-10.5SingletN/A
Aromatic H~7.3-8.0MultipletSee interpretation below
B(OH)₂~8.0-8.5Broad SingletN/A

Interpretation:

  • Acetamido Protons (CH₃ and NH): The methyl protons of the acetamido group are expected to appear as a sharp singlet around 2.1 ppm. The amide proton (NH) will likely be a singlet in the downfield region, typically between 9.5 and 10.5 ppm, and its chemical shift can be sensitive to solvent and concentration.

  • Aromatic Protons: The three protons on the phenyl ring will present a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the boronic acid group and meta to the fluorine is expected to be the most downfield. The proton ortho to the acetamido group and meta to the boronic acid will be upfield relative to the others due to the electron-donating nature of the acetamido group. The proton ortho to the fluorine atom will show a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group typically appear as a broad singlet in the downfield region (around 8.0-8.5 ppm). This signal is often exchangeable with D₂O.

Visualization of Aromatic Proton Coupling:

Caption: Predicted spin-spin coupling in the aromatic region.

¹³C NMR (Carbon-13 NMR) Spectral Data & Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will cause C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (Acetamido)~24
C=O (Amido)~168
Aromatic C-B~130-135 (broad)
Aromatic C-F~155-160 (d, ¹JCF)
Other Aromatic C~115-140

Interpretation:

  • Aliphatic Carbons: The methyl carbon of the acetamido group will resonate at the most upfield position, around 24 ppm. The carbonyl carbon of the amide will be significantly downfield, around 168 ppm.

  • Aromatic Carbons: The carbon atom directly attached to the boron (C-B) will exhibit a characteristically broad signal due to the quadrupolar relaxation of the boron nucleus. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will appear in the range of 115-140 ppm, with their precise chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchBoronic acid
~3300N-H stretchAmide
~1670C=O stretch (Amide I)Amide
~1600, 1480C=C stretchAromatic ring
~1540N-H bend (Amide II)Amide
~1350B-O stretchBoronic acid
~1100C-F stretchAryl fluoride

Interpretation:

The IR spectrum will be characterized by a broad absorption band in the high-frequency region (3400-3200 cm⁻¹) corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. The N-H stretching of the amide will appear around 3300 cm⁻¹. A strong absorption band around 1670 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch (Amide I band). The aromatic C=C stretching vibrations will be observed around 1600 and 1480 cm⁻¹. The B-O stretching vibration of the boronic acid is expected around 1350 cm⁻¹, and the C-F stretch of the aryl fluoride will be in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (197.06 g/mol ). The presence of boron will result in a characteristic isotopic pattern, with a smaller peak at M-1 due to the ¹⁰B isotope.

  • Key Fragmentation Pathways:

    • Loss of water (H₂O) from the boronic acid to give a peak at m/z 179.

    • Loss of the acetamido group (CH₃CONH) to give a fragment at m/z 138.

    • Cleavage of the C-B bond.

Visualization of a General Mass Spectrometry Workflow:

Mass_Spectrometry_Workflow cluster_0 Ion Source cluster_1 Mass Analyzer cluster_2 Detector Analyte Analyte Ionization Ionization Analyte->Ionization Mass_Separation Mass_Separation Ionization->Mass_Separation Detection Detection Mass_Separation->Detection Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Signal Processing

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for boronic acids due to their polarity and the solubility of the amide proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Data Acquisition (FT-IR)
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

MS Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (Optional but recommended): Use a liquid chromatograph (LC) to introduce the sample into the mass spectrometer. This helps to purify the sample and provides retention time information.

  • Mass Spectrometry:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Set the mass analyzer to scan a relevant m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectral data of this compound provides a comprehensive fingerprint for its structural verification. The combination of NMR, IR, and MS techniques allows for the unambiguous identification of its key functional groups and overall molecular structure. This in-depth understanding is critical for researchers and scientists utilizing this versatile building block in the development of new pharmaceuticals and advanced materials. The provided protocols offer a foundation for obtaining reliable and high-quality spectral data, ensuring the integrity and reproducibility of scientific research.

References

A Technical Guide to the Stability and Storage of 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-Acetamido-3-fluorophenylboronic Acid in Modern Drug Discovery

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility in Suzuki-Miyaura cross-coupling reactions has made it a valuable reagent for creating carbon-carbon bonds, a fundamental process in the construction of novel drug candidates. The presence of the acetamido and fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting molecules, influencing their biological activity and pharmacokinetic profiles.

However, the inherent reactivity of the boronic acid functional group, while advantageous for synthesis, also presents significant challenges regarding the compound's stability and storage. A thorough understanding of its degradation pathways and optimal storage conditions is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This technical guide provides an in-depth analysis of the stability of this compound, offering field-proven insights and detailed protocols for its proper handling, storage, and stability assessment.

I. Chemical Stability Profile: Understanding the Inherent Vulnerabilities

The stability of this compound is influenced by several factors, primarily its susceptibility to hydrolysis, oxidation, and thermal decomposition. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the acetamido group create a unique electronic environment that modulates the reactivity of the boronic acid moiety.

Hydrolytic Stability and Protodeboronation

One of the most common degradation pathways for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by moisture and can be influenced by pH. For fluorinated phenylboronic acids, the introduction of fluorine can enhance the Lewis acidity of the boron atom, which may influence the rate of hydrolysis. Studies on various fluoro-substituted phenylboronic acids have shown that their hydrolytic stability is dependent on the position and number of fluorine substituents.[1][2] While specific data for the 4-acetamido-3-fluoro isomer is not extensively published, the general mechanism suggests that exposure to water, especially under non-neutral pH conditions, can lead to the gradual degradation of the compound.

Oxidative Degradation

Phenylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[3] This degradation pathway is a significant concern, as the presence of oxidative agents or even atmospheric oxygen can compromise the purity of the material over time. The rate of oxidation can be influenced by factors such as the presence of metal ions and exposure to light. For boronic acids used in biological applications, oxidative instability can be a major hurdle, with some studies showing their oxidation rates at physiological pH to be comparable to that of thiols.[4]

Thermal Decomposition and Boroxine Formation

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium, but the formation of boroxines can complicate stoichiometry in reactions if not accounted for. While this is not a degradation of the core structure, it represents a change in the chemical form of the reagent. Elevated temperatures can promote the formation of boroxines and may also lead to other, irreversible thermal decomposition pathways.

II. Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on the known stability profile of phenylboronic acids and information from safety data sheets (SDS) of similar compounds.[5]

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Minimizes thermal degradation and slows the rate of hydrolytic and oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidative degradation from atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment (desiccator)Protects against hydrolysis and subsequent protodeboronation.
Light Store in an opaque or amber vialMinimizes potential photolytic degradation.
Safe Handling Practices
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Dispensing: When weighing and dispensing, minimize exposure to atmospheric moisture and air. If possible, perform these operations in a glove box or under a stream of inert gas.

  • Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be stored, it should be kept under an inert atmosphere at low temperatures (-20 °C or -80 °C) for a limited time. The choice of solvent is also critical; aprotic solvents are generally preferred for long-term storage of solutions.

III. Experimental Assessment of Stability: A Self-Validating Approach

To ensure the quality and reliability of experimental results, it is crucial to have robust analytical methods to assess the stability of this compound. A stability-indicating method is one that can separate the intact compound from its potential degradation products.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[6][7] The following workflow, based on ICH guidelines, can be employed.[8][9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC Deg_Path Identify Degradation Pathways HPLC->Deg_Path Method_Val Validate Stability-Indicating Method HPLC->Method_Val NMR NMR Spectroscopy (Structure Elucidation) Deg_Path->NMR Characterize Degradants Storage_Def Define Storage Conditions Method_Val->Storage_Def API This compound (Initial Sample) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced degradation workflow for stability assessment.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • This compound reference standard

  • Stressed samples from forced degradation studies

Methodology:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

    • Prepare the stressed samples at a similar concentration.

  • Chromatographic Conditions (starting point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or wavelength of maximum absorbance)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Method Optimization: Analyze the chromatograms from the stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve optimal separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Protocol: ¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively monitor the degradation of this compound and to aid in the structural elucidation of degradation products.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvents (e.g., DMSO-d₆, D₂O)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample (either the pure compound or a stressed sample) in a suitable deuterated solvent.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Monitor for the disappearance of signals corresponding to the parent compound and the appearance of new signals.

    • Changes in the aromatic region can indicate modifications to the phenyl ring, such as in protodeboronation where the boronic acid is replaced by a proton.

  • ¹¹B NMR Analysis:

    • Acquire a ¹¹B NMR spectrum.[10]

    • The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom.

    • Trigonal boronic acids (sp² hybridized) typically appear at a different chemical shift than tetrahedral boronate esters or degradation products where the boron coordination has changed. This can be a powerful tool for observing the conversion of the boronic acid moiety.[11]

IV. Degradation Pathways and Mechanistic Insights

Based on the general chemistry of phenylboronic acids and the results of forced degradation studies, the following degradation pathways can be anticipated for this compound.

Degradation_Pathways cluster_pathways Degradation Pathways Parent This compound C₈H₉BFNO₃ Protodeboronation Protodeboronation Product 2-Fluoro-4-acetamidobenzene Parent->Protodeboronation H₂O, H⁺/OH⁻ Oxidation Oxidation Product 4-Acetamido-3-fluoro-phenol Parent->Oxidation [O] Dehydration Dehydration Product Boroxine Trimer Parent->Dehydration Heat, -H₂O

Caption: Potential degradation pathways of this compound.

V. Conclusion: A Proactive Approach to Ensuring Compound Integrity

The stability of this compound is a critical parameter that directly impacts its utility and the reliability of experimental outcomes in drug discovery and development. By understanding its inherent vulnerabilities to hydrolysis, oxidation, and thermal stress, researchers can implement robust storage and handling protocols to preserve its integrity. Furthermore, the application of systematic stability testing, guided by principles of forced degradation and utilizing analytical techniques such as HPLC and NMR, provides a self-validating system for quality control. A proactive and informed approach to managing the stability of this key building block is not merely a matter of good laboratory practice; it is a fundamental requirement for the successful advancement of pharmaceutical research.

References

"4-Acetamido-3-fluorophenylboronic acid" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of 4-Acetamido-3-fluorophenylboronic Acid in Organic Solvents

Executive Summary

This compound is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] The physicochemical properties of such intermediates are paramount, with solubility directly influencing reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a robust, self-validating experimental protocol for thermodynamic solubility determination, and discuss best practices for data analysis and interpretation.

The Strategic Importance of this compound in Synthesis

Boronic acids and their derivatives have become indispensable tools in pharmaceutical research and development.[2][3] The incorporation of a boronic acid moiety provides a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

Key Molecular Features and Physicochemical Properties:

  • Compound: this compound

  • CAS Number: 626251-12-5[4]

  • Molecular Formula: C₈H₉BFNO₃[4]

  • Molecular Weight: 196.97 g/mol [5]

  • Appearance: Solid[5]

  • Storage: Refrigerator[5]

The specific structure of this compound is noteworthy. The fluorine atom can enhance metabolic stability and binding affinity in target drug molecules, while the acetamido group provides a hydrogen-bonding motif that significantly influences its solubility profile.[1] Understanding this profile is not merely an academic exercise; it is critical for optimizing reaction conditions, preventing precipitation, and developing efficient crystallization and purification protocols.

Theoretical Principles: Predicting Solubility Behavior

The principle of "like dissolves like" is the foundation for predicting solubility. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. By examining the structure of this compound, we can predict its behavior.

  • Polar, Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The boronic acid group (-B(OH)₂) and the acetamido group (-NH-C=O) can readily form hydrogen bonds with these solvents. Therefore, high solubility is anticipated.

  • Polar, Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors. The hydroxyl groups of the boronic acid and the N-H of the acetamido group can donate hydrogen bonds, suggesting favorable interactions and moderate to high solubility.

  • Nonpolar Solvents (e.g., Toluene, Heptane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The highly polar nature of the boronic acid and acetamido functional groups will lead to strong solute-solute interactions that are not overcome by weak solute-solvent interactions. Consequently, very low solubility is expected.

Based on this analysis, a qualitative prediction of solubility can be summarized.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsKey InteractionsPredicted Solubility
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)High
Polar Aprotic DMSO, DMF, THFHydrogen Bonding (Acceptor), Dipole-DipoleHigh to Moderate
Polar Aprotic Acetone, AcetonitrileDipole-DipoleModerate to Low
Nonpolar Toluene, Heptane, Dichloromethanevan der Waals forcesVery Low / Insoluble

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[6][7][8] It ensures that the solution has reached a true equilibrium with the excess solid phase.

Causality Behind the Shake-Flask Method
  • Use of Excess Solid: Adding an amount of the compound that is visibly in excess ensures that the solution becomes saturated. This is the definition of an equilibrium solubility measurement.[6]

  • Controlled Temperature: Solubility is temperature-dependent. A constant temperature bath is critical for reproducibility and accurate data.[7]

  • Prolonged Agitation: Reaching equilibrium is not instantaneous. Agitating the suspension for an extended period (typically 24-72 hours) ensures the dissolution process has reached its maximum point.[8]

  • Phase Separation: It is crucial to analyze only the dissolved solute. Centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) filter removes all undissolved solid particles, preventing artificially high concentration readings.

  • Validated Analytical Method: The technique used to measure the concentration in the saturated solution (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision to ensure trustworthy results.[8]

Step-by-Step Methodology
  • Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a series of vials (in triplicate for each solvent).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a constant temperature incubator set to a standard temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. For accuracy, immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL or mol/L.

Experimental Workflow Visualization

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid (this compound) to vials (n=3) B 2. Add precise volume of organic solvent A->B C 3. Seal vials and agitate (24h @ 25°C) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant (0.22 µm PTFE filter) D->E F 6. Dilute filtered sample into linear range E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate final solubility (mg/mL or mol/L) G->H

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Safety and Handling Considerations

As with any laboratory chemical, proper safety protocols must be observed.

  • Hazard Statements: this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[9]

Conclusion

References

A Senior Application Scientist's Guide to 4-Acetamido-3-fluorophenylboronic acid pinacol ester: Preparation and Strategic Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Acetamido-3-fluorophenylboronic acid pinacol ester (CAS No. 269410-27-7), a critical building block in modern medicinal chemistry. We will dissect the most prevalent and efficient synthetic routes for its preparation, focusing on the underlying mechanistic principles that govern these transformations. Furthermore, this guide will illuminate the compound's strategic importance, particularly its role as a key intermediate in the synthesis of targeted therapeutics like Crizotinib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Fluorinated Arylboronates

Arylboronic acids and their pinacol esters are cornerstones of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reactions are fundamental to the construction of biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents.[1] The pinacol ester form offers enhanced stability and improved solubility in organic solvents compared to the free boronic acid, making it easier to handle, purify, and store.[3][4]

The subject of this guide, this compound pinacol ester, is a highly functionalized reagent. The presence of the fluorine atom and the acetamido group significantly influences the electronic properties and reactivity of the molecule. The fluorine substituent, being strongly electron-withdrawing, can enhance the acidity of the corresponding boronic acid and modulate the pharmacokinetic properties of the final drug molecule.[5] The acetamido group provides a handle for further functionalization and can participate in hydrogen bonding interactions, which is crucial for molecular recognition at a biological target. Its application as a key intermediate in the synthesis of prominent oncology drugs underscores its importance in the pharmaceutical industry.[6][7]

Synthesis and Preparation

The most reliable and scalable synthesis of this compound pinacol ester involves a two-step sequence starting from the commercially available 4-bromo-2-fluoroaniline. This process includes an acetylation followed by a palladium-catalyzed Miyaura borylation.

Step 1: Preparation of the Precursor, N-(4-bromo-2-fluorophenyl)acetamide

The initial step is the protection of the aniline group via acetylation. This is a standard transformation that serves two primary purposes: it deactivates the aromatic ring towards certain side reactions and protects the amino group from participating in the subsequent borylation step.

Experimental Protocol: Acetylation of 4-bromo-2-fluoroaniline

  • To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-(4-bromo-2-fluorophenyl)acetamide, which can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system can be performed.

Step 2: Miyaura Borylation

The core of the synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between the aryl bromide precursor and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] This reaction forms the C-B bond, yielding the desired pinacol ester.[8]

Experimental Protocol: Miyaura Borylation of N-(4-bromo-2-fluorophenyl)acetamide

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a weak base, typically potassium acetate (3.0 eq).[9]

  • Add a suitable solvent, such as dioxane or dimethyl sulfoxide.[9]

  • Add a palladium catalyst, commonly [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).[5]

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.[9]

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

The diagram below illustrates the overall synthetic workflow.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Miyaura Borylation Start 4-bromo-2-fluoroaniline Reagents1 Acetyl Chloride, Triethylamine, DCM, 0°C to RT Start->Reagents1 Reacts with Product1 N-(4-bromo-2- fluorophenyl)acetamide Reagents1->Product1 Yields Reagents2 Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80-100°C Product1->Reagents2 Reacts with Product2 4-Acetamido-3-fluorophenylboronic acid pinacol ester Reagents2->Product2 Yields

Synthetic Workflow for this compound pinacol ester.

Purification and Characterization

Purification Challenges and Solutions

The purification of arylboronic acid pinacol esters by standard silica gel chromatography can be challenging due to their susceptibility to hydrolysis on the acidic silica surface. This can lead to significant product loss. To mitigate this, rapid chromatography is often employed. An alternative and often more effective method involves using silica gel that has been pre-treated with boric acid to reduce its Lewis acidity.

Physicochemical Properties and Characterization Data

The final product is typically an off-white to tan solid. Below is a summary of its key identifiers and predicted properties.

PropertyValue
CAS Number 269410-27-7
Molecular Formula C₁₄H₁₉BFNO₃
Molecular Weight 279.12 g/mol
Predicted Boiling Point 414.0 ± 40.0 °C
Predicted Density 1.13 ± 0.1 g/cm³
Storage Temperature 2-8°C

Data sourced from supplier information.[10]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Signals corresponding to the acetamido methyl protons (singlet, ~2.2 ppm), the pinacol methyl protons (singlet, ~1.3 ppm), and the aromatic protons (multiplets in the aromatic region, ~7.0-8.0 ppm) are expected.

  • ¹³C NMR (CDCl₃): Resonances for the pinacol carbons (~25 and ~84 ppm), the acetamido carbonyl and methyl carbons, and the aromatic carbons are expected. The carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation.

  • ¹⁹F NMR (CDCl₃): A single resonance corresponding to the fluorine atom on the aromatic ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (amide), and C-F stretching are anticipated.

Application in Drug Synthesis: The Case of Crizotinib

The primary and most significant application of this compound pinacol ester is as a key building block in the synthesis of Crizotinib . Crizotinib is a potent oral ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor used for the treatment of certain types of non-small cell lung cancer.[7]

The synthesis of a key Crizotinib intermediate involves a Suzuki-Miyaura coupling reaction between this compound pinacol ester and a halogenated pyrazole derivative.[6][7]

The diagram below outlines the core Suzuki-Miyaura coupling step in the synthesis of a Crizotinib intermediate.

G BoronicEster This compound pinacol ester (Boron Reagent) Catalyst {Pd Catalyst | Base} BoronicEster->Catalyst Halide Halogenated Pyrazole Derivative (Coupling Partner) Halide->Catalyst Intermediate Crizotinib Intermediate (Coupled Product) Catalyst->Intermediate Suzuki-Miyaura Coupling

Core coupling reaction in Crizotinib intermediate synthesis.

This reaction highlights the strategic importance of the title compound. It allows for the efficient and modular construction of a complex molecular architecture, a common theme in the synthesis of modern targeted therapies.[1] The choice of this specific boronate is driven by the need to introduce the 4-acetamido-3-fluorophenyl moiety, which is crucial for the biological activity of Crizotinib.

Handling, Storage, and Safety

Like most boronic esters, this compound pinacol ester should be handled with care. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis.[10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the material. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound pinacol ester is a valuable and highly functionalized building block for organic synthesis, particularly in the realm of medicinal chemistry. Its preparation via a straightforward acetylation and Miyaura borylation sequence makes it readily accessible. Its pivotal role in the synthesis of the anticancer drug Crizotinib exemplifies the power of boronic esters in constructing complex, life-saving molecules. A thorough understanding of its synthesis, purification, and reactivity is essential for any researcher or drug development professional looking to leverage the power of Suzuki-Miyaura cross-coupling in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for utilizing 4-Acetamido-3-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid is a valuable building block in medicinal chemistry and materials science for the introduction of a functionalized fluoro-phenyl moiety, which can significantly modulate the pharmacokinetic and physicochemical properties of target molecules. These notes offer an in-depth analysis of the substrate's reactivity, detailed experimental protocols, and field-proven insights to enable researchers to achieve high-yield synthesis of complex biaryl structures. We will explore the mechanistic nuances imparted by the ortho-fluoro and para-acetamido substituents and provide a robust framework for reaction optimization and troubleshooting.

Introduction: The Strategic Value of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forming carbon-carbon bonds.[1] The strategic incorporation of fluorine and amide functionalities into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 626251-12-5) serves as a key reagent for introducing the bio-isosterically important 4-acetamido-3-fluorophenyl group.[2][3]

The substituents on this boronic acid present a unique electronic profile. The ortho-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow the crucial transmetalation step in the catalytic cycle. Conversely, the para-acetamido group, while possessing an electron-withdrawing carbonyl, has a nitrogen lone pair that can donate electron density into the aromatic ring, potentially mitigating the effect of the fluorine atom. Understanding this electronic interplay is critical for selecting the appropriate reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the foundation for rational protocol design.[4] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime [Ar'B(OH)₃]⁻ RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) BoronicAcid Ar'B(OH)₂ (this compound) Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) ArylHalide Ar-X (Aryl Halide)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[5] For electronically challenging substrates like this compound, the choice of base and catalyst system is paramount to drive the reaction to completion.

Experimental Protocols

Materials and Reagents
  • This compound: (CAS: 626251-12-5) Ensure high purity (≥95%).

  • Aryl Halide: Aryl bromide or iodide is recommended for initial trials due to higher reactivity. Aryl chlorides may require more specialized catalyst systems.

  • Palladium Precatalyst: Buchwald-type precatalysts such as XPhos Pd G3 or SPhos Pd G3 are recommended for their high activity with challenging substrates. Alternatively, a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can be used.

  • Base: A strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary for electronically deactivated boronic acids.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent side reactions like protodeboronation. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is typically employed.

  • Inert Gas: High-purity argon or nitrogen.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.

Experimental_Workflow Setup 1. Reaction Setup - Add solids to a dry Schlenk flask - Purge with inert gas Degas 2. Solvent Addition & Degassing - Add degassed solvent and base solution - Further degassing (e.g., sparging) Setup->Degas Reaction 3. Reaction - Heat to desired temperature (80-110 °C) - Stir vigorously and monitor by TLC/LC-MS Degas->Reaction Workup 4. Workup - Cool to RT - Dilute with organic solvent and water - Separate layers, extract aqueous phase Reaction->Workup Purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Result Pure Biaryl Product Purify->Result

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The mixture should be thoroughly sparged with the inert gas for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for coupling this compound with various aryl halides. Optimization may be necessary for specific substrates.

EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)
14-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄ (3.0)Toluene/H₂O (5:1)10012
21-Bromo-4-nitrobenzenePd(OAc)₂ (2)XPhos (4.4)K₂CO₃ (2.0)Dioxane/H₂O (4:1)806
3Methyl 4-bromobenzoateXPhos Pd G3 (2)-Cs₂CO₃ (2.5)THF/H₂O (10:1)8016
44-ChlorotolueneRuPhos Pd G3 (3)-K₃PO₄ (3.0)t-AmylOH/H₂O (10:1)11024

Scientific Integrity & Logic: Causality Behind Experimental Choices

  • Choice of Catalyst System: The combination of an electron-withdrawing ortho-fluoro group and a potentially coordinating para-acetamido group can make this boronic acid a challenging substrate. Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos are crucial.[2] They promote the formation of a monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the reductive elimination of sterically hindered biaryls. The use of modern Buchwald precatalysts (G3) is recommended as they are air-stable and ensure the efficient generation of the active Pd(0) catalyst.

  • Rationale for Strong Base: The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the boronic acid, which can hinder the transmetalation step. A strong base like K₃PO₄ or Cs₂CO₃ is essential to promote the formation of the highly nucleophilic trifluoro- or trihydroxyboronate species, thereby accelerating transmetalation.

  • Solvent Selection and Degassing: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, particularly with electron-deficient boronic acids.[6] This is often promoted by oxygen and residual acid. Therefore, using anhydrous, thoroughly degassed solvents and maintaining a strict inert atmosphere is critical to minimize this side reaction and maximize the yield of the desired cross-coupled product. A small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the boronate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a fresh batch of catalyst or a more active precatalyst (e.g., G3/G4 Buchwald). 2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature (up to 120 °C if the solvent allows).
Protodeboronation 1. Presence of oxygen or acid. 2. Excess water in the reaction. 3. Prolonged reaction time at high temperature.1. Ensure thorough degassing of solvents and use of a robust inert atmosphere. 2. Use anhydrous organic solvents and a minimal amount of degassed water. 3. Monitor the reaction closely and work up promptly upon completion.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) source without efficient reduction.1. Improve degassing procedures. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst designed for efficient in situ reduction.
Difficulty with Aryl Chlorides 1. High C-Cl bond strength leads to slow oxidative addition.1. Use a highly active catalyst system (e.g., RuPhos Pd G3). 2. Increase catalyst loading (3-5 mol%). 3. Use higher temperatures (110-130 °C) and a high-boiling solvent like t-amyl alcohol.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl molecules. Successful Suzuki-Miyaura coupling with this substrate hinges on a rational approach to reaction design that accounts for its unique electronic properties. By employing highly active palladium catalysts with bulky, electron-rich ligands, utilizing strong inorganic bases, and maintaining rigorous inert and anhydrous conditions, researchers can effectively overcome the challenges posed by the ortho-fluoro substituent and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important building block in research and development.

References

Robust Protocol for Suzuki-Miyaura Cross-Coupling Using 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-FPhBA-01

Introduction: The Strategic Importance of Fluorinated Biaryl Moieties

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This protocol focuses on a strategically important building block: 4-Acetamido-3-fluorophenylboronic acid . The incorporation of a fluorine atom ortho to the coupling site, along with the para-acetamido group, introduces unique electronic properties into the resulting biaryl products. These motifs are of high interest in medicinal chemistry and materials science, as the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, while the acetamido group provides a key hydrogen bonding moiety.

This document provides a comprehensive guide to utilizing this reagent, delving into the mechanistic underpinnings of the reaction, a field-tested experimental protocol, and critical insights for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful Suzuki coupling hinges on the orchestration of a palladium catalyst through a well-defined catalytic cycle.[3][4] Understanding these steps is crucial for rationalizing the choice of reagents and reaction conditions. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1] The reactivity order for halides is typically I > Br > OTf >> Cl.[5][6]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This critical step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the Pd(II) complex.[7][8][9]

  • Reductive Elimination: The two organic partners (Ar and Ar') on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

The choice of ligand, base, and solvent profoundly impacts the efficiency of each step, particularly for electronically modified substrates like this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Product (Ar-Ar') RedElim->Pd(0)L2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling reaction. Optimization may be required depending on the specific aryl halide used.

Reagent and Materials Table
ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (mmol)Mass/Volume
This compound626251-12-5197.981.2 equiv1.2237.6 mg
Aryl Bromide (Example: 4-Bromoanisole)104-92-7187.041.0 equiv1.0187.0 mg
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.03 equiv0.0334.7 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv2.0276.4 mg
1,4-Dioxane123-91-188.11--8 mL
Deionized Water7732-18-518.02--2 mL
Step-by-Step Procedure

Note: All operations should be performed in a well-ventilated fume hood. Palladium catalysts should be handled with care.[10][11][12][13]

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and deionized water (2 mL), via syringe. The use of an aqueous co-solvent is common and often beneficial for Suzuki reactions.[4][14]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.[3]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Purge with Inert Gas (Ar or N2) A->B C Add Catalyst & Degassed Solvents B->C D Heat to 90-100 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool & Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Key Considerations & Troubleshooting

The success of a Suzuki coupling can be sensitive to several factors. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Oxygen contamination; poor quality catalyst.Ensure thorough degassing of solvents and purging of the reaction vessel. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., XPhos Pd G4).[15]
Poor Solubility: Reagents not fully dissolved at reaction temperature.Screen alternative solvents like DMF, THF, or Toluene/Ethanol/Water mixtures.[14][15]
Ineffective Base: Base may be too weak or not soluble enough.Try a stronger or more soluble base. Common alternatives include K₃PO₄ or Cs₂CO₃. The choice of base can be empirical and substrate-dependent.[16]
Protodeborylation Boronic Acid Instability: The C-B bond is cleaved by residual acid or water before transmetalation.Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure the base is of good quality. In some cases, switching to the corresponding boronate ester (e.g., pinacol ester) can increase stability.[17]
Homocoupling Side reaction of boronic acid: Often promoted by oxygen or presence of Pd(II) species at the start.Ensure rigorous exclusion of oxygen. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) pre-catalyst can minimize this.[4]
Dehalogenation Reduction of Aryl Halide: A side reaction where the halide is replaced by a hydrogen atom.This can be promoted by certain bases or solvent impurities. Changing the solvent or base may help. Using a more active catalyst system to accelerate the desired coupling over the side reaction can also be effective.[4]

Safety and Handling

  • This compound: Solid. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18]

  • Palladium Catalysts: Finely divided palladium can be flammable.[10][11] Handle in an inert atmosphere where possible. Avoid creating dust.[10][13] Consult the specific Safety Data Sheet (SDS) for the catalyst being used.[12]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a chemical fume hood.

  • General Precautions: Always wear appropriate PPE. Wash hands thoroughly after handling chemicals. Store all reagents in tightly sealed containers in a cool, dry, well-ventilated area.[13]

References

Palladium catalysts for "4-Acetamido-3-fluorophenylboronic acid" cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Acetamido-3-fluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Biaryl and hetero-biaryl structures are fundamental motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for constructing these carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[3][4] this compound is a valuable building block, allowing for the direct installation of a functionalized phenyl ring pertinent to medicinal chemistry. However, its unique electronic profile—featuring both an electron-donating acetamido group and an electron-withdrawing fluorine atom—presents specific challenges that necessitate careful optimization of catalytic systems. This document offers researchers and drug development professionals the mechanistic insights, practical guidance, and step-by-step protocols required to successfully employ this reagent in complex molecule synthesis.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura cross-coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The process is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex, typically bearing phosphine ligands (L). This step, often rate-determining, forms a Pd(II) intermediate.[8] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[8]

  • Transmetalation : The organic group (R²) is transferred from the organoboron species to the Pd(II) center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[9] This boronate then displaces the halide on the palladium complex.

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiia Oxidative Addition (+ R¹-X) pdiib R¹-Pd(II)L₂-R² (Transmetalated Complex) pdiia->pdiib Transmetalation (+ [R²B(OH)₃]⁻) pdiib->pd0 Reductive Elimination (- R¹-R²) boronic R²B(OH)₂ (Boronic Acid) boronate [R²B(OH)₃]⁻ (Boronate 'ate' Complex) boronic->boronate + Base (e.g., OH⁻) boronate->pdiia Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Ligands and Reaction Parameters

The success of coupling a substrate like this compound is critically dependent on the careful selection of the catalyst, ligands, base, and solvent. The substrate's electronic ambiguity—the σ-withdrawing/π-donating fluorine adjacent to the π-donating acetamido group—requires a finely tuned catalytic system.

Ligand Selection: The Key to Reactivity

For challenging substrates, including those that are electron-rich, electron-poor, or sterically hindered, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[10] Modern catalysis relies on sterically bulky and electron-rich ligands to enhance reaction efficiency.

  • Steric Bulk : Large, bulky ligands (e.g., P(tBu)₃, PCy₃, or biaryl phosphines like SPhos and XPhos) promote the formation of the catalytically active monoligated Pd(0)L species and facilitate the final reductive elimination step.[10][11]

  • Electron-Donating Character : Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[10][11]

For this compound, the use of Buchwald-type biarylphosphine ligands or bulky alkylphosphines is highly recommended to overcome potential difficulties in the oxidative addition or transmetalation steps.

Optimizing Key Reaction Parameters

The interplay between catalyst, base, and solvent defines the reaction outcome. The following table summarizes critical parameters and their strategic importance.

ParameterRecommended OptionsRationale & Scientific Insight
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it facilitates the generation of Pd(0) via ligand exchange.[12]
Ligand SPhos, XPhos, RuPhos, P(tBu)₃Bulky, electron-rich biaryl phosphines (Buchwald ligands) or trialkylphosphines are essential for promoting oxidative addition of challenging electrophiles and facilitating reductive elimination.[10][11][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to form the reactive boronate species for transmetalation.[9] K₃PO₄ and Cs₂CO₃ are stronger bases often effective in difficult couplings.[11]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, EtOHA polar, often aqueous, co-solvent is necessary to dissolve the inorganic base and facilitate the formation of the boronate. Anhydrous conditions can also be used with specific boronic esters and bases.[4][6]
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps.[6] Microwave heating can sometimes accelerate the reaction.[14]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. Therefore, reactions must be performed under an inert atmosphere.[6]

Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Reagents & Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon or N₂)

Experimental_Workflow start Start setup 1. Reagent Setup Add solids (Aryl Bromide, Boronic Acid, Base, Pd Precursor, Ligand) to flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/N₂ (3x cycles). setup->inert solvent 3. Solvent Addition Add degassed solvents (Dioxane, Water) via syringe. inert->solvent reaction 4. Reaction Heat mixture (e.g., 100 °C) with vigorous stirring. solvent->reaction monitor 5. Monitor Progress Check reaction completion using TLC or LC-MS. reaction->monitor workup 6. Aqueous Workup Cool to RT. Quench with water. Extract with organic solvent (e.g., EtOAc). monitor->workup purify 7. Purification Dry organic layer (e.g., Na₂SO₄). Concentrate and purify via flash column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.01 mmol, 2 mol%).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate the flask under vacuum and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition : Degas the solvents by bubbling argon through them for 15-20 minutes. Using a syringe, add the organic solvent (e.g., 4 mL of 1,4-dioxane) followed by water (e.g., 1 mL).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (degraded by air); Insufficient temperature; Ineffective base or ligand.Ensure rigorous exclusion of air.[6] Increase temperature. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and more electron-rich/bulky ligands (e.g., from PPh₃ to SPhos).[11]
Protodeboronation Presence of excess water or protic sources; Reaction time too long at high temperature.Use the boronic acid pinacol ester instead. Minimize water content if possible and ensure the reaction is not heated longer than necessary.
Homocoupling of Boronic Acid Presence of oxygen; Certain palladium catalysts can promote this side reaction.Rigorously degas all solvents and maintain a strict inert atmosphere. Screen different palladium precursors or ligands.
Poor Product Recovery Product is water-soluble or polar; Emulsion during workup.Saturate the aqueous layer with NaCl (brine) before extraction. If the product is very polar, consider a different workup procedure or reverse-phase chromatography.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling is an indispensable tool for modern organic synthesis. While this compound is a highly valuable building block, its successful application requires a rational approach to catalyst and condition selection. By leveraging sterically demanding, electron-rich phosphine ligands and carefully optimizing the base and solvent system, researchers can effectively overcome the challenges posed by this substrate's unique electronic properties. The protocols and insights provided herein serve as a robust starting point for the efficient and high-yielding synthesis of complex biaryl molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 4-Acetamido-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced materials.[1][2][3] The strategic introduction of specific substituents onto these biaryl cores allows for the fine-tuning of their physicochemical and biological properties. 4-Acetamido-3-fluorophenylboronic acid is a particularly valuable building block in this context. The acetamido group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This combination makes biaryls derived from this reagent highly sought after in drug discovery programs.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, especially for the synthesis of biaryl compounds.[5][6][7][8] This palladium-catalyzed reaction between an organoboron species, such as a boronic acid, and an organohalide offers a highly efficient and functional group tolerant approach to a wide range of biaryl structures.[3][5][6]

This guide provides a comprehensive overview of the application of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and showcases the versatility of this reagent with various coupling partners.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][9] A generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar palladium(II) species.[5][6] The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[3]

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is essential for this step.[7][11][12][13] The base activates the boronic acid, typically by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[11][12][13]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][6][9]

The Critical Role of Ligands and Bases

The choice of ligands and bases is paramount for a successful Suzuki-Miyaura coupling. Ligands, typically phosphines, stabilize the palladium catalyst, prevent its precipitation as palladium black, and influence its reactivity.[5] The base not only facilitates the transmetalation step but can also influence the overall reaction rate and yield.[7][11][12] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Ar'-B(OH)₂ (Base) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations and Safety

Safety Precautions: this compound, like other boronic acids, should be handled with care. It may cause skin, eye, and respiratory irritation.[14][15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Palladium catalysts and organic solvents are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.[14]

Materials:

  • This compound (CAS: 626251-12-5)[17]

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene, DMF, water)

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[6][18]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.

  • Workup and Purification: After the reaction, cool the vial to room temperature. Follow the workup and purification steps as described in Protocol 1.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Versatility of this compound

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, demonstrating its broad applicability.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012>90
23-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄Toluene1108>85
31-Iodo-4-nitrobenzenePd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃Dioxane804>95
42-ChlorobenzonitrilePd₂(dba)₃ (3) / XPhos (6)K₃PO₄t-BuOH/H₂O10024>70
54-BromobenzaldehydePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O9016>80

Yields are approximate and can vary based on the specific reaction scale and purification method.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. The mild reaction conditions, broad functional group tolerance, and the potential for microwave acceleration make this methodology a powerful tool in the fields of medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access novel biaryl structures with tailored properties for a multitude of applications.

References

The Strategic Utility of 4-Acetamido-3-fluorophenylboronic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Engineered for Efficacy and Specificity

In the landscape of modern medicinal chemistry, the rational design of pharmaceutical agents hinges on the strategic selection of molecular building blocks. 4-Acetamido-3-fluorophenylboronic acid (CAS: 626251-12-5) has emerged as a cornerstone reagent for the synthesis of complex, biologically active molecules, particularly in the realm of targeted therapies.[1][2] Its utility is not merely a matter of synthetic convenience; rather, its carefully orchestrated arrangement of functional groups—a boronic acid, an acetamido group, and a fluorine atom—provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[3]

This guide provides an in-depth exploration of this compound as a building block. We will delve into its strategic importance in drug design, supported by a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions—a reaction central to the construction of many modern pharmaceuticals.[4]

Strategic Value in Drug Design: More Than the Sum of its Parts

The efficacy of this compound as a pharmaceutical building block can be attributed to the synergistic interplay of its constituent functional groups. Each moiety offers distinct advantages that address common challenges in drug development, from metabolic stability to target engagement.

  • The Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy for enhancing metabolic stability. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[3] Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and potentially increasing binding affinity.[5]

  • The Acetamido Group: The acetamido group is a versatile functional group that can participate in hydrogen bonding interactions within a protein's active site, a critical factor for potent and selective inhibition. It can also serve as a handle for further chemical modification, allowing for the fine-tuning of a molecule's properties.

  • The Boronic Acid: As a functional group, boronic acid is most renowned for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the efficient construction of the biaryl scaffolds that are common in many classes of drugs, particularly kinase inhibitors.[6]

The combination of these features makes this compound a particularly valuable reagent for the synthesis of targeted therapies, such as inhibitors of protein kinases like p38 MAP kinase, which are implicated in inflammatory diseases and cancer.[7][8]

Physicochemical and Safety Profile

A comprehensive understanding of a building block's properties is paramount for its effective and safe implementation in a laboratory setting.

PropertyValueReference
CAS Number 626251-12-5[2]
Molecular Formula C8H9BFNO3[2]
Molecular Weight 196.97 g/mol [2]
Appearance Solid[2]
Purity ≥95%[2]
Storage Refrigerator[2]

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Application Protocol: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound and a generic brominated pyrazole, a common core in kinase inhibitors. This serves as a foundational procedure that can be adapted for the synthesis of a variety of complex pharmaceutical intermediates.

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (in this case, this compound) with an organohalide (a brominated pyrazole). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Aryl-Halide R-X (e.g., Bromopyrazole) Oxidative_Addition Oxidative Addition Aryl-Halide->Oxidative_Addition Boronic Acid R'-B(OH)₂ (this compound) Transmetalation Transmetalation Boronic Acid->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Intermediate_1 R-Pd(II)-X Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Intermediate_2 R-Pd(II)-R' Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product R-R' (Biaryl Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:
  • This compound (1.0 eq)

  • Brominated pyrazole derivative (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:
  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (balloons or manifold)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine_Reagents Combine boronic acid, bromopyrazole, and K₂CO₃ in a flask. Add_Solvent Add 1,4-dioxane and water. Combine_Reagents->Add_Solvent Degas Degas the mixture with argon for 15-20 min. Add_Solvent->Degas Add_Catalyst Add Pd(OAc)₂ and PPh₃. Degas->Add_Catalyst Heat Heat the mixture to 80-90 °C under an inert atmosphere. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool_and_Filter Cool to room temperature and filter off solids. Monitor->Cool_and_Filter Extract Extract with ethyl acetate. Cool_and_Filter->Extract Wash Wash organic layer with water and brine. Extract->Wash Dry_and_Concentrate Dry over MgSO₄ and concentrate in vacuo. Wash->Dry_and_Concentrate Purify Purify the crude product by silica gel chromatography. Dry_and_Concentrate->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq), the brominated pyrazole derivative (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the boronic acid).

    • Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • In a separate vial, weigh palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) and add them to the reaction mixture under a positive flow of inert gas. Rationale: Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the base and any palladium black, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Rationale: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Conclusion: An Indispensable Tool for the Modern Medicinal Chemist

This compound is a prime example of a building block that has been intelligently designed to meet the complex challenges of modern drug discovery. Its unique combination of a fluorine atom for enhanced metabolic stability, an acetamido group for target engagement, and a versatile boronic acid handle for efficient carbon-carbon bond formation makes it an invaluable asset in the synthesis of targeted therapeutics. The robust and reproducible nature of the Suzuki-Miyaura coupling, as detailed in the provided protocol, ensures that this building block can be reliably incorporated into a wide array of molecular scaffolds, empowering researchers and scientists to construct the next generation of innovative pharmaceuticals.

References

The Strategic Application of 4-Acetamido-3-fluorophenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Imperative for Innovation in Agrochemical Design

In the continuous effort to enhance global food security, the agrochemical industry is driven by the need for more potent, selective, and environmentally benign crop protection agents.[1] A key strategy in modern chemical design is the incorporation of fluorine atoms into bioactive molecules.[2] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological activity, metabolic stability, and ability to penetrate target organisms.[1][3]

This guide focuses on 4-Acetamido-3-fluorophenylboronic acid , a sophisticated building block that leverages these benefits. Boronic acids are indispensable reagents in synthetic chemistry, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[4] this compound is particularly valuable as it provides a pre-functionalized, fluorinated aromatic ring, allowing for the direct installation of this key pharmacophore into complex molecular scaffolds destined for agrochemical applications.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties of a reagent is critical for its effective and safe use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 626251-12-5[5][6]
Molecular Formula C₈H₉BFNO₃[5]
Molecular Weight 196.97 g/mol [7]
Appearance Solid powder[7]
Purity Typically ≥95%[6][7]
Storage Refrigerator, under inert atmosphere[7]

Safety and Handling: This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.[8][9]

The Strategic Advantage of the Substituents

The specific substitution pattern of this compound is not accidental; it is designed to impart specific, advantageous properties to the final agrochemical product.

  • The 3-Fluoro Group: The placement of an electron-withdrawing fluorine atom ortho to the boronic acid moiety is crucial. It lowers the pKa of the boronic acid, which can influence its reactivity and binding properties.[10] In the final product, the C-F bond enhances metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] Furthermore, fluorine substitution increases lipophilicity, which can improve the molecule's ability to cross biological membranes, such as plant cuticles or insect exoskeletons.[1][2]

  • The 4-Acetamido Group: The acetamido group (a protected amine) serves multiple functions. It acts as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the final molecule to its biological target.[11] During synthesis, the acetyl group serves as a robust protecting group for the aniline nitrogen, preventing unwanted side reactions.[10][12] It can also be hydrolyzed post-coupling to reveal a free amine, providing a reactive handle for further derivatization and molecular elaboration.

Core Application: Suzuki-Miyaura Coupling in Agrochemical Synthesis

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the fluorinated phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a common structural motif in herbicides, fungicides, and insecticides.[4][13][14]

Reaction Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[15][16] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R²-X), forming a Pd(II) complex.[17]

  • Transmetalation: The organic group from the boronic acid (R¹) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[16][18]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[17]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_A R²-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_B->Product ArylHalide Aryl Halide (R²-X) ArylHalide->Pd0 BoronicAcid Boronic Acid (R¹-B(OH)₂) BoronicAcid->PdII_A Base Base (e.g., K₂CO₃) Base->BoronicAcid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Agrochemical Precursor

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize N-(2-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetamide, a hypothetical precursor for an advanced agrochemical.

Reaction Scheme: (Self-correction: Cannot generate images directly. A textual description will suffice) this compound + 1-bromo-4-(trifluoromethyl)benzene → N-(2-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetamide

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-(trifluoromethyl)benzene (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 1-bromo-4-(trifluoromethyl)benzene, and potassium carbonate.

    • Add Palladium(II) acetate and triphenylphosphine. Causality Note: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a ligand that stabilizes the palladium catalyst and facilitates the reaction steps.

    • Seal the flask with a septum, and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. Causality Note: The aqueous base is necessary for the transmetalation step. Dioxane is a common solvent that solubilizes both organic and inorganic reagents.

    • Bubble the inert gas through the reaction mixture for another 10 minutes to ensure all dissolved oxygen is removed.

  • Reaction Execution:

    • Heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[19] The reaction is typically complete within 6-12 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Causality Note: The aqueous wash removes inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

    • Combine the pure fractions and remove the solvent under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Final Product A Combine Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand B Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvents (Dioxane/H₂O) B->C D Heat to 90-100 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Quench E->F G Liquid-Liquid Extraction (EtOAc/H₂O) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

References

Application Notes and Protocols for Glucose Sensing with 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 4-Acetamido-3-fluorophenylboronic acid for glucose sensing and detection. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile synthetic receptor in their work. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the underlying principles.

Introduction: The Role of Phenylboronic Acids in Glucose Sensing

The accurate and continuous monitoring of glucose is paramount in the management of diabetes and has broad applications in biomedical research and drug development.[1] While enzyme-based sensors are prevalent, they can be limited by factors such as stability and sensitivity to environmental conditions like temperature and pH.[2] Phenylboronic acids (PBAs) have emerged as a robust class of synthetic receptors for glucose detection, offering a stable and reversible binding mechanism.[1][2] This interaction is based on the formation of a covalent bond between the boronic acid moiety and the cis-diol groups present in glucose.[3]

This compound is a particularly promising derivative. The electron-withdrawing fluorine atom ortho to the boronic acid group lowers its pKa, enabling it to interact with glucose more effectively at physiological pH. This guide will delve into the mechanisms and protocols for utilizing this compound in both fluorescent and electrochemical glucose sensing modalities.

Mechanism of Glucose Recognition

The fundamental principle behind glucose sensing with this compound is the reversible formation of a cyclic boronate ester with the diol groups of glucose.[3] In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is more reactive towards diols. The presence of glucose shifts this equilibrium, leading to the formation of a stable five- or six-membered cyclic ester. This binding event can be transduced into a measurable signal, either optical or electrochemical.

The acetamido and fluoro substituents on the phenyl ring play crucial roles in modulating the binding affinity and selectivity of the boronic acid for glucose. The fluorine atom, in particular, enhances the Lewis acidity of the boron atom, facilitating the interaction with glucose at neutral pH.

Visualizing the Glucose Binding Equilibrium

The following diagram illustrates the equilibrium between the free boronic acid and its glucose-bound state.

G cluster_0 Aqueous Environment (Physiological pH) BoronicAcid This compound (Trigonal Planar) Boronate Anionic Boronate (Tetrahedral) BoronicAcid->Boronate + OH- Complex Cyclic Boronate Ester (Glucose Complex) Boronate->Complex + Glucose Glucose Glucose (cis-diol) G cluster_workflow Electrochemical Glucose Sensing Workflow Start Clean Gold Electrode Immobilize Immobilize Boronic Acid Start->Immobilize Measure_Initial Record Baseline CV/EIS Immobilize->Measure_Initial Add_Glucose Introduce Glucose Sample Measure_Initial->Add_Glucose Measure_Response Record CV/EIS Response Add_Glucose->Measure_Response Measure_Response->Add_Glucose Repeat for different glucose concentrations Analyze Analyze Data & Plot Calibration Curve Measure_Response->Analyze

References

The Strategic deployment of 4-Acetamido-3-fluorophenylboronic Acid in the Synthesis of Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and amide functionalities into molecular scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties imparted by these groups—such as enhanced metabolic stability, improved membrane permeability, and the ability to modulate pKa—are invaluable for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[2][4] 4-Acetamido-3-fluorophenylboronic acid has emerged as a key building block in this arena, offering a versatile platform for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors.[5][6][7] This application note provides an in-depth guide to the utilization of this reagent, focusing on its application in the synthesis of AXL kinase inhibitors, complete with detailed protocols and an analysis of the structure-activity relationships.

The Power of Fluorine and the Acetamido Group: A Synergistic Alliance

The presence of both a fluorine atom and an acetamido group on the phenylboronic acid ring is not coincidental; it is a deliberate design choice that leverages the synergistic effects of these two functional groups.

  • The Role of Fluorine: The high electronegativity of the fluorine atom can significantly alter the electronic properties of the phenyl ring, influencing its interactions with target proteins.[4][8] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug molecule.[4] This is a critical consideration in the development of orally bioavailable drugs.

  • The Acetamido Moiety: The acetamido group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pocket of a target protein.[9] This functionality often contributes to the potency and selectivity of the inhibitor. Additionally, the acetamido group can improve the solubility and overall developability of a compound.

This strategic combination of functionalities makes this compound a "privileged" building block in medicinal chemistry, pre-disposed to generating compounds with desirable drug-like properties.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound in the synthesis of bioactive molecules is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This robust and versatile reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a heterocyclic core, a common structural motif in kinase inhibitors.[11]

A prime example of this application is in the synthesis of potent AXL kinase inhibitors. AXL is a receptor tyrosine kinase that has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1][6][7] Many AXL inhibitors feature a central pyrimidine scaffold, to which the 4-acetamido-3-fluorophenyl group is appended via a Suzuki-Miyaura coupling.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C R-X D Transmetalation C->D [Ar'-B(OH)3]- E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G Ar-Ar' F->G ArX Aryl Halide (R-X) ArB Boronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine AXL Kinase Inhibitor

The following protocol is a representative example of the Suzuki-Miyaura coupling of this compound with a chlorinated pyrimidine core to generate a potent AXL kinase inhibitor.

Reaction Scheme:

Figure 2: Logical relationship between structural features and desired properties.

  • Hydrogen Bonding: The acetamido group often forms a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP binding pocket.

  • Hydrophobic Interactions: The fluorophenyl ring participates in hydrophobic interactions with nonpolar residues in the active site. The fluorine atom can also engage in favorable orthogonal multipolar interactions.

  • Conformational Control: The substitution pattern on the phenyl ring can influence the torsional angle between the phenyl and pyrimidine rings, which can be crucial for optimal binding.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. Its strategic combination of a fluorine atom and an acetamido group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The robust and well-understood Suzuki-Miyaura cross-coupling reaction allows for its efficient incorporation into a wide variety of heterocyclic scaffolds. The continued application of this and similar fluorinated building blocks will undoubtedly fuel the discovery of new and improved therapeutics.

References

Application Note & Protocols: Leveraging 4-Acetamido-3-fluorophenylboronic Acid for Advanced, Stimuli-Responsive Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functionalization of polymers and hydrogels using 4-Acetamido-3-fluorophenylboronic acid, designed for researchers, scientists, and drug development professionals.

Introduction: The Advent of Intelligent Biomaterials

In the landscape of advanced biomaterials, stimuli-responsive polymers and hydrogels represent a paradigm shift, moving from passive scaffolds to dynamic systems capable of interacting with their biological environment. Phenylboronic acid (PBA) has emerged as a cornerstone functional group for imparting this "intelligence."[1][2] Its unique, reversible interaction with cis-diols—abundant in biological molecules like glucose and cell-surface sialic acids—allows for the rational design of materials that can sense and react to specific physiological cues.[1][3][4]

This guide focuses on a specialized derivative, This compound (4-A-3-FPBA) . The strategic placement of an electron-withdrawing fluorine atom and an acetamido group on the phenyl ring is not arbitrary; it is a deliberate molecular engineering choice to overcome a critical limitation of traditional PBA chemistry. This modification lowers the acid dissociation constant (pKa) of the boronic acid, enabling robust diol-binding and stimuli-responsiveness under the subtle pH changes found in physiological and pathological conditions (e.g., pH 7.4 vs. the acidic tumor microenvironment).[5][6]

By functionalizing polymers and hydrogels with 4-A-3-FPBA, researchers can create sophisticated systems for a range of biomedical applications, including targeted drug delivery, continuous glucose monitoring, and self-healing tissue scaffolds.[3][7][8][9] This document provides the core principles, detailed functionalization protocols, and characterization techniques to empower researchers in this exciting field.

Core Principles and Mechanistic Insights

The Dynamic Chemistry of Boronate Ester Formation

The functionality of PBA hinges on a dynamic equilibrium. In an aqueous solution, the boron atom exists in two states: a neutral, trigonal planar configuration (hydrophobic) and an anionic, tetrahedral configuration (hydrophilic) formed by accepting a hydroxyl ion.[3][10] The tetrahedral form is crucial as it is highly predisposed to react with cis-diols to form a reversible covalent boronate ester bond, releasing water.[10]

The ratio between these two states is governed by the solution's pH and the boronic acid's intrinsic pKa.

G cluster_caption Trigonal Trigonal Planar PBA (sp², Neutral, Hydrophobic) Tetrahedral Tetrahedral Boronate (sp³, Anionic, Hydrophilic) ACTIVE FORM Trigonal->Tetrahedral + OH⁻ - H⁺ Ester Boronate Ester (Reversible Covalent Bond) Tetrahedral->Ester + Diol - 2H₂O Diol cis-Diol (e.g., Glucose, PVA)

Caption: PBA equilibrium and diol binding mechanism.

The pKa Advantage: Why Fluorination is Critical

The primary challenge for biomedical applications is that unsubstituted phenylboronic acid has a pKa of ~8.8, meaning that at a physiological pH of 7.4, only a small fraction exists in the active tetrahedral state.[3] This results in weak diol binding and poor responsiveness.

Causality: The introduction of a strong electron-withdrawing group, such as fluorine, ortho or meta to the boronic acid, pulls electron density from the boron atom.[6] This stabilizes the negatively charged tetrahedral boronate form, thereby lowering the pKa into the physiological range. The 4-acetamido group further modulates solubility and can participate in hydrogen bonding, enhancing network stability.

CompoundpKaResponsiveness at pH 7.4Reference
Phenylboronic Acid (PBA)~8.8Low[3]
This compound (4-A-3-FPBA) ~7.2 - 7.8 High [5]
3-Nitrophenylboronic Acid~7.2High[6]

Table 1: Comparison of pKa values for different phenylboronic acid derivatives. The pKa of 4-A-3-FPBA is ideal for physiological applications.

Multi-Stimuli Responsiveness

Polymers functionalized with 4-A-3-FPBA can be designed to respond to multiple biological cues.

G cluster_caption Hydrogel 4-A-3-FPBA Functionalized Hydrogel (Crosslinked Network) Swelling Swelling / Disassembly (Drug Release) Hydrogel->Swelling Degradation Irreversible Degradation (Payload Release) Hydrogel->Degradation Low_pH Low pH (Tumor Microenvironment) Low_pH->Hydrogel Protonation (Breaks Ester Bond) High_Glucose High Glucose (Hyperglycemia) High_Glucose->Hydrogel Competitive Binding (Displaces Crosslinks) ROS ROS (H₂O₂) (Inflammation) ROS->Hydrogel Oxidative Cleavage (C-B Bond Scission)

Caption: Multi-stimuli response pathways.

  • pH-Responsiveness: In acidic environments (e.g., tumors, endosomes), the boronate ester equilibrium shifts, leading to the dissociation of crosslinks and subsequent swelling or disassembly of the material for targeted drug release.[6][7]

  • Glucose-Responsiveness: Glucose, a polyol, can competitively bind to the boronic acid moieties, displacing the crosslinks formed with a polymeric diol. This causes a concentration-dependent swelling of the hydrogel, enabling self-regulated insulin delivery.[11][12]

  • ROS-Responsiveness: Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), often present at sites of inflammation, can irreversibly cleave the carbon-boron bond, leading to the degradation of the material.[3][11]

Experimental Protocols

Two primary strategies for incorporating 4-A-3-FPBA into polymeric structures are detailed below: copolymerization of a functional monomer and dynamic crosslinking of a diol-containing polymer.

Protocol 1: Synthesis via Copolymerization

This approach provides excellent control over the density of functional groups along the polymer backbone. It involves first synthesizing a polymerizable acrylamide derivative of 4-A-3-FPBA.

Workflow Overview

G cluster_caption Start 4-Amino-3-fluorophenylboronic acid Step1 Step 1: Monomer Synthesis (Acryloyl Chloride) Start->Step1 Monomer Acrylamide-Functionalized Monomer Step1->Monomer Step2 Step 2: Copolymerization (+ Co-monomer, Crosslinker, Initiator) Monomer->Step2 Hydrogel Step 3: Purification (Dialysis) & Characterization Step2->Hydrogel Final Functional Hydrogel Hydrogel->Final

Caption: Workflow for hydrogel synthesis via copolymerization.

Step-by-Step Methodology:

  • Monomer Synthesis (Illustrative Example):

    • Rationale: To create a vinyl group for free-radical polymerization, the amine on a precursor (4-amino-3-fluorophenylboronic acid) is reacted with acryloyl chloride.

    • Dissolve 4-amino-3-fluorophenylboronic acid pinacol ester in anhydrous DCM with a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution to 0°C in an ice bath.

    • Add acryloyl chloride dropwise while stirring.

    • Allow the reaction to proceed for 4-6 hours, warming to room temperature.

    • Work up the reaction via extraction and purify the product using column chromatography.

    • Note: This synthesis should be performed by a trained chemist under an inert atmosphere.

  • Hydrogel Formulation (Example: Thermoresponsive Gel):

    • Materials:

      • N-isopropylacrylamide (NIPAM): 90 mol%

      • Synthesized 4-A-3-FPBA monomer: 10 mol%

      • Crosslinker (N,N'-methylenebis(acrylamide), BIS): 2 mol%

      • Initiator (Ammonium persulfate, APS / TEMED)

      • Solvent: Degassed deionized water

    • Procedure:

      • In a glass vial, dissolve NIPAM, the 4-A-3-FPBA monomer, and BIS in degassed DI water to a total monomer concentration of 10% (w/v).

      • Sonicate briefly to ensure complete dissolution and maintain the solution on ice.

      • Purge the solution with nitrogen gas for 20 minutes to remove oxygen, which inhibits polymerization.

      • Add the initiator system: 10 µL of 10% (w/v) APS solution and 5 µL of TEMED per 1 mL of monomer solution.

      • Mix gently and allow polymerization to proceed at room temperature for 12-24 hours.

      • Self-Validation: A successful reaction is confirmed by the formation of a solid, non-flowing gel. A control experiment without the BIS crosslinker should yield a viscous polymer solution, not a solid gel.

  • Purification:

    • Cut the resulting hydrogel into small pieces and place it in dialysis tubing (MWCO 10-12 kDa).

    • Dialyze against a large volume of DI water for 3-5 days, changing the water frequently to remove unreacted monomers and initiator.

    • Freeze-dry the purified hydrogel for storage and accurate weighing.

Protocol 2: Dynamic Crosslinking of Diol-Containing Polymers

This elegant method creates injectable, self-healing hydrogels by simply mixing two polymer solutions.[9][13]

Step-by-Step Methodology:

  • Preparation of Component Solutions:

    • Polymer A (Diol Source): Prepare a 10% (w/v) solution of high molecular weight Poly(vinyl alcohol) (PVA) in Phosphate Buffered Saline (PBS, pH 7.4). Heating to 90°C may be required for complete dissolution; cool to room temperature before use.

    • Polymer B (Crosslinker): Prepare a solution of this compound in the same PBS buffer. The concentration should be calculated to achieve the desired molar ratio of boronic acid to vinyl alcohol monomer units (e.g., 1:10).

  • Hydrogel Formation:

    • In a small vial, add the PVA solution.

    • While vortexing or stirring gently, add the 4-A-3-FPBA solution.

    • Causality & Self-Validation: Gelation should occur within seconds to minutes, depending on concentration. This is visually confirmed using the "vial inversion test," where the vial is turned upside down. If the material does not flow, a hydrogel has formed due to the rapid formation of boronate ester crosslinks between the PBA molecules and the diol units on the PVA chains.[5][12]

  • Characterization of Self-Healing:

    • Cut a formed hydrogel cylinder into two separate pieces.

    • Gently press the cut surfaces together and let them sit in a humid environment for 1-2 hours.

    • The pieces should fuse together, and the healed gel should be able to be stretched, demonstrating the dynamic and reversible nature of the boronate ester bonds.

Characterization and Validation

Thorough characterization is essential to validate functionalization and understand material properties.

TechniquePurposeExpected Outcome / Key InsightReference
¹H and ¹¹B NMR Confirm covalent incorporation & presence of boronic acid.Appearance of aromatic proton signals from 4-A-3-FPBA in the polymer's ¹H spectrum. A broad signal in the ¹¹B NMR spectrum confirms the B atom.[14][15]
FTIR Spectroscopy Identify functional groups.Characteristic peaks for B-O stretching (~1350 cm⁻¹) and amide C=O stretching from the polymer backbone and 4-A-3-FPBA.[14]
Rheology Quantify mechanical properties (stiffness, viscosity, self-healing).For a stable gel, the storage modulus (G') should be significantly higher than the loss modulus (G''). Crossover of G' and G'' in strain/frequency sweeps indicates gel properties.[13]
Swelling Studies Measure response to pH and glucose.Calculate the swelling ratio (SR = (Ws - Wd) / Wd) in buffers of different pH or glucose concentrations. Expect increased swelling at lower pH or higher glucose levels.[12]
Drug Release Assay Quantify payload release kinetics.Using UV-Vis or HPLC, measure the cumulative release of a model drug (e.g., Doxorubicin) over time. Release should be accelerated in the presence of the target stimulus.-

Table 2: Key techniques for the characterization of 4-A-3-FPBA functionalized materials.

Application Notes

pH-Responsive Nanocarriers for Tumor-Targeted Drug Delivery
  • Concept: Amphiphilic block copolymers functionalized with 4-A-3-FPBA can self-assemble into core-shell nanoparticles.[7][16] These nanoparticles can encapsulate hydrophobic anticancer drugs. In the bloodstream (pH 7.4), they remain stable. Upon reaching the acidic tumor microenvironment (pH ~6.5), the boronic acid moieties become protonated, increasing hydrophilicity and causing the nanoparticles to swell or disassemble, triggering localized drug release.[6][8] This strategy enhances therapeutic efficacy while minimizing systemic toxicity.[7][16]

Glucose-Responsive Hydrogel for a "Closed-Loop" Insulin Delivery System
  • Concept: A hydrogel created using Protocol 2 (e.g., PVA crosslinked with a bis-functional boronic acid) can be loaded with insulin.[2][11] At normal blood glucose levels, the hydrogel remains compact, retaining the insulin. When glucose levels rise, glucose molecules diffuse into the gel and compete for binding with the boronic acid crosslinkers.[11][12] This displacement of crosslinks causes the hydrogel mesh size to increase, leading to a corresponding increase in the rate of insulin release. As insulin lowers blood glucose, the competitive binding decreases, and the hydrogel contracts, slowing release. This creates an autonomous, self-regulating delivery system.[1][17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Acetamido-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Acetamido-3-fluorophenylboronic acid . This resource is designed for researchers, chemists, and drug development professionals who are leveraging this specific building block in their synthetic workflows. Due to its unique electronic and steric properties, this substrate can present challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and robust starting protocols to streamline your experimental design and ensure successful outcomes.

Understanding the Substrate: Key Challenges

This compound is a nuanced coupling partner. Its reactivity is governed by a combination of factors:

  • Electronic Effects: The fluorine atom at the ortho position is strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can slow the critical transmetalation step in the catalytic cycle.[1][2]

  • Steric Hindrance: The ortho-fluoro group also introduces steric bulk near the reactive center, which can further impede the approach of the boronic acid to the palladium complex.[1]

  • Potential for Protodeboronation: Like many electron-deficient boronic acids, this substrate is susceptible to protodeboronation—the undesired cleavage of the C–B bond, replacing it with a C–H bond.[3][4][5] This side reaction is often exacerbated by strong bases and high temperatures.[6]

Understanding these intrinsic properties is the first step toward designing a successful reaction strategy.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered when using this compound and provides a logical, step-by-step approach to resolving them.

Q1: My reaction has stalled, showing low conversion of starting materials and minimal product formation. Where should I start troubleshooting?

A1: A stalled reaction typically points to issues within the catalytic cycle, often with catalyst activation or the transmetalation step.

  • Step 1: Verify Catalyst and Ligand Integrity. The active catalyst in a Suzuki coupling is a Pd(0) species.[7] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your conditions facilitate its reduction. More reliable results are often achieved with pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald G3/G4 precatalysts) that generate the active Pd(0) species efficiently.[1][8] Also, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[1]

  • Step 2: Re-evaluate Your Base. The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[9][10][11][12] For an electron-deficient substrate like this, a weak base (e.g., Na₂CO₃) may be insufficient. Consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ .[1][6] These bases are highly effective at promoting the formation of the reactive boronate species.

  • Step 3: Choose a More Effective Ligand. Standard ligands like PPh₃ may not be sufficient for this challenging substrate. The key is to use a ligand that accelerates both oxidative addition and the difficult transmetalation step. Bulky, electron-rich phosphine ligands are the gold standard here.[7]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos , SPhos , or RuPhos are excellent choices.[1] They increase electron density on the palladium center, which promotes oxidative addition, and their bulk facilitates the final reductive elimination step.[9]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid (3-fluoroacetanilide). What is happening and how can I prevent it?

A2: You are observing protodeboronation , a common side reaction with electron-deficient boronic acids.[5][13] It occurs when the boronic acid reacts with a proton source (often water) under basic conditions, cleaving the C-B bond.[4][14]

  • Solution 1: Use Milder Bases or Anhydrous Conditions. While a strong base is needed, extremely harsh conditions can accelerate decomposition. Finely powdered K₃PO₄ is often a good balance. If protodeboronation is severe, consider using milder fluoride-based activators like KF. Alternatively, switching to a more stable form of the boronic acid is highly recommended.[6]

  • Solution 2: Convert to a More Stable Boronate Ester. Boronic acids can be protected to increase their stability. Converting this compound to its pinacol ester (BPin) derivative is a highly effective strategy.[6][15] These esters are significantly more resistant to protodeboronation under basic conditions but are still sufficiently reactive for the coupling reaction.[14] MIDA boronates are another excellent, albeit more synthetically demanding, option for enhancing stability.[6]

  • Solution 3: Control Temperature. High temperatures can accelerate the rate of protodeboronation.[6] Once you have an effective catalyst/ligand/base system, try to run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C) rather than refluxing at very high temperatures.

Q3: The reaction works, but the yield is inconsistent and often moderate (~40-60%). How can I optimize for higher, more reproducible yields?

A3: Inconsistent yields often stem from subtle variations in reaction setup and reagent quality.

  • Focus on the Solvent System: The solvent plays a crucial role in solubility and reactivity.[16][17]

    • Aprotic Polar Solvents: Toluene, 1,4-dioxane, or THF are excellent choices.[9] They generally have good solubility for the organometallic intermediates.

    • The Role of Water: While excess water can promote protodeboronation, a small, controlled amount can be beneficial. It can help solubilize the inorganic base and facilitate the formation of the active boronate species.[6][9] A common practice is to use a solvent mixture like Dioxane/H₂O (e.g., 10:1 ratio).

    • Degassing is Critical: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas or using several freeze-pump-thaw cycles. This minimizes catalyst oxidation.[6]

  • Check Reagent Stoichiometry: It is common practice to use a slight excess of the boronic acid partner (e.g., 1.2–1.5 equivalents) to drive the reaction to completion, especially if some decomposition is anticipated.

  • Visualize the Process: A logical troubleshooting workflow can help pinpoint the issue systematically.

TroubleshootingWorkflow Start Low / Inconsistent Yield CheckCatalyst Is Catalyst System Optimal? Start->CheckCatalyst CheckSideProducts Side Products Observed? CheckCatalyst->CheckSideProducts Yes CatalystNo Use Buchwald Precatalyst (G3/G4) + XPhos/SPhos CheckCatalyst->CatalystNo No CheckConditions Are Conditions Optimized? CheckSideProducts->CheckConditions No Protodeboronation Protodeboronation Likely (C-B Cleavage) CheckSideProducts->Protodeboronation Yes ConditionsNo Optimize Solvent & Temp (e.g., Dioxane/H2O, 80-100°C) Use 1.2-1.5 eq. Boronic Acid CheckConditions->ConditionsNo No Final Re-evaluate Substrate Purity CheckConditions->Final CatalystYes Yes CatalystNoAnswer No SideProductYes Yes SideProductNo No UseEster Solution: Convert to Pinacol Ester (BPin) Use Milder Base (K3PO4) Protodeboronation->UseEster ConditionsYes Yes ConditionsNoAnswer No

Caption: Troubleshooting workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: Why is the base so important in the Suzuki reaction? A: The base performs a crucial activation step. Organoboronic acids are not nucleophilic enough on their own to transfer their organic group to the palladium center. The base coordinates to the boron atom, forming a negatively charged "boronate" complex (e.g., [ArB(OH)₃]⁻).[10][18] This increases the electron density on the boron and makes the aryl group much more capable of displacing the halide on the palladium complex during the transmetalation step.[11][12]

Q: Can I use DMF or acetonitrile as a solvent? A: While polar aprotic solvents like DMF and MeCN can be used, their role can be complex and may not always be beneficial.[19][20] They can sometimes influence the selectivity and stability of the catalytic species in unexpected ways.[16][19] For this specific substrate, traditional ethereal solvents like 1,4-dioxane or aromatic solvents like toluene are more reliable and well-precedented starting points.

Q: What is the general mechanism for the Suzuki-Miyaura coupling? A: The reaction proceeds via a catalytic cycle involving a palladium catalyst.

SuzukiCycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' TM_Complex->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->OA_Complex ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->OA_Complex   (Slow step for this substrate)

Caption: The Suzuki-Miyaura catalytic cycle.

The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).[21]

  • Transmetalation: The organic group from the activated boronic acid (Ar') is transferred to the palladium center, displacing the halide. This is often the rate-limiting step for electron-deficient boronic acids.[9]

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled together and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[9]

Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with a generic aryl bromide. Optimization for specific substrates may be required.

Component Amount (equivalents) Rationale / Key Considerations
Aryl Bromide1.0The limiting reagent.
This compound, pinacol ester 1.3Using the pinacol ester is highly recommended to minimize protodeboronation.[6][15] A slight excess ensures complete consumption of the aryl halide.
Pd₂(dba)₃1-2 mol % PdA reliable Pd(0) source. Alternatively, use a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol %).
XPhos Ligand 2-4 mol %A bulky, electron-rich ligand is critical for this substrate to accelerate the catalytic cycle.[1] Use a 1:2 Pd:Ligand ratio if generating the catalyst in situ.
K₃PO₄ (Potassium Phosphate) 2.5A strong, effective base for activating the electron-deficient boronic ester.[1] Must be finely powdered and anhydrous.
Solvent (1,4-Dioxane / H₂O, 10:1)0.1 - 0.2 MDioxane is an excellent solvent. A small amount of water aids in dissolving the base and promoting the reaction.[9] Ensure the solvent is rigorously degassed.
Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.[22]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the XPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Common side reactions with "4-Acetamido-3-fluorophenylboronic acid" in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Acetamido-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.

Introduction: The Nuances of a Substituted Boronic Acid

This compound is a valuable building block in medicinal and process chemistry. However, the presence of the acetamido and fluoro substituents introduces electronic and steric factors that can lead to specific side reactions and synthetic challenges. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, while the acetamido group can participate in coordination with the palladium catalyst. Understanding these subtleties is key to achieving high yields and purity.

This guide will address the most frequently encountered issues, from reagent stability to byproduct formation, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki couplings?

A1: The primary side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] This is a common issue with electron-deficient arylboronic acids, and the reaction conditions, particularly the base and presence of water, can significantly influence its rate.[1][2][3]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl derived from the coupling of two molecules of the boronic acid.[4] The presence of oxygen and certain palladium(II) species can promote this undesired pathway.[4][5][6]

Q2: My boronic acid appears to be degrading upon storage. How can I ensure its stability?

A2: this compound should be stored in a refrigerator in a tightly sealed container.[7][8] Boronic acids can be susceptible to dehydration, forming boroxines (cyclic trimers), which may have different reactivity. For sensitive applications, it is advisable to use the reagent as fresh as possible.

Q3: I am observing significant amounts of the protodeboronated byproduct, 3-fluoroacetanilide. How can I minimize this?

A3: Minimizing protodeboronation involves careful control of the reaction conditions. Here are several strategies:

  • Choice of Base: Harsh basic conditions can promote protodeboronation.[2] Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][9]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[2]

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can increase its stability towards protodeboronation.[2] These derivatives can then be used directly in the coupling reaction.

  • Lower Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[2] Running the reaction at the lowest effective temperature is recommended.

Q4: The homocoupled dimer of this compound is a major impurity. What is the cause and how can it be prevented?

A4: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[4][5][6][10] To prevent this:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen.[2][5] This is a critical step for suppressing homocoupling.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[11] If a Pd(II) source like Pd(OAc)₂ is used, ensure conditions are suitable for its in-situ reduction.[11]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki coupling reactions with this compound.

Issue 1: Low to No Yield of the Desired Product

A low or non-existent yield is a common frustration. The following workflow can help identify the root cause.

low_yield_troubleshooting start Low/No Yield Observed catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Integrity start->reagents conditions Evaluate Reaction Conditions start->conditions catalyst_inactive Is the Pd source fresh? Is the ligand appropriate? catalyst->catalyst_inactive reagents_degraded Is the boronic acid pure? Is the aryl halide intact? reagents->reagents_degraded conditions_suboptimal Is the temperature optimal? Is the base appropriate? Is the solvent system correct? conditions->conditions_suboptimal solution_catalyst Use fresh catalyst/ligand. Consider a more active pre-catalyst. catalyst_inactive->solution_catalyst solution_reagents Use fresh, pure reagents. Consider converting boronic acid to a more stable ester. reagents_degraded->solution_reagents solution_conditions Optimize temperature. Screen different bases and solvents. conditions_suboptimal->solution_conditions

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Use a control reaction with a known, reliable substrate pair.Use a fresh bottle of palladium catalyst and ligand. Consider using a more active pre-catalyst, such as a Buchwald-type G3 pre-catalyst.[5][11]
Degraded Boronic Acid Analyze the boronic acid by NMR or LC-MS to check for impurities like boroxine or protodeboronated product.Use fresh this compound. For long-term storage or difficult couplings, consider converting it to its pinacol ester.[2]
Inefficient Transmetalation The reaction stalls with starting materials remaining.The choice of base is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ may be needed to promote the formation of the active boronate species.[2] Ensure the base is finely powdered. The addition of a small amount of water to solvents like dioxane or THF can sometimes facilitate this step.[2]
Poor Oxidative Addition The aryl halide remains unreacted.For less reactive aryl halides (e.g., chlorides), a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required to facilitate oxidative addition.[2]
Sub-optimal Temperature The reaction is sluggish or does not proceed to completion.Increasing the reaction temperature can overcome activation barriers.[2] Typical temperatures for Suzuki couplings range from 80-110 °C.[2][5]
Issue 2: Complex Mixture of Products and Byproducts

When the reaction yields a complex mixture, it is often due to competing side reactions.

complex_mixture_troubleshooting start Complex Product Mixture homocoupling Identify Homocoupling Product start->homocoupling protodeboronation Identify Protodeboronation Product start->protodeboronation other Identify Other Byproducts start->other homocoupling_cause Presence of O₂? Pd(II) source without proper reduction? homocoupling->homocoupling_cause protodeboronation_cause Harsh base? High temperature? Aqueous conditions? protodeboronation->protodeboronation_cause other_cause Ligand-derived impurities? Solvent degradation? other->other_cause solution_homocoupling Thoroughly degas solvents. Use a Pd(0) source or a suitable reducing agent. homocoupling_cause->solution_homocoupling solution_protodeboronation Use a milder base (e.g., KF). Lower reaction temperature. Use anhydrous conditions or a boronic ester. protodeboronation_cause->solution_protodeboronation solution_other Use high-purity reagents and solvents. Screen different ligands. other_cause->solution_other

Caption: Troubleshooting workflow for complex reaction mixtures.

Detailed Troubleshooting Steps:
Observed Byproduct Likely Cause Recommended Solution
Homocoupled Dimer Inadequate degassing of the reaction mixture, leading to oxidation of Pd(0) to active Pd(II) species that promote homocoupling.[4][5][6]Implement rigorous degassing procedures (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[2] Consider adding a mild reducing agent to consume any residual oxygen.
Protodeboronated Product The boronic acid is unstable under the reaction conditions, often due to a combination of a strong base, water, and high temperature.[1][2]Switch to a milder base like KF or K₂CO₃.[2][9] Use anhydrous solvents. If the problem persists, convert the boronic acid to a more stable pinacol or MIDA ester.[2]
Dehalogenated Starting Material This can occur with highly reactive organoboron compounds or in the presence of strong reducing agents.Ensure the purity of all reagents. If using a Pd(II) source, be mindful of the conditions for its reduction, as overly aggressive reduction can lead to dehalogenation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[2]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2][5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol for Conversion to Boronic Pinacol Ester

For instances where the boronic acid is unstable, conversion to the pinacol ester is recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Conclusion

Successfully employing this compound in Suzuki coupling reactions requires a proactive approach to troubleshooting. By understanding the key side reactions—protodeboronation and homocoupling—and systematically optimizing reaction parameters such as the choice of base, solvent, and catalyst system, researchers can achieve high yields and product purity. This guide provides a framework for diagnosing and resolving common issues, empowering you to navigate the complexities of your synthetic challenges.

References

Preventing protodeboronation of "4-Acetamido-3-fluorophenylboronic acid".

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamido-3-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with this electron-deficient arylboronic acid, with a primary focus on preventing its undesired protodeboronation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the success of your coupling reactions.

Understanding the Challenge: The Nature of Protodeboronation

Protodeboronation is a prevalent side reaction in cross-coupling chemistry, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an unwanted arene byproduct and a reduction in the yield of the desired product.[1][2] This process is particularly problematic for electron-deficient arylboronic acids like this compound, as the electron-withdrawing nature of the fluorine and acetamido groups can render the C-B bond more susceptible to cleavage.[3][4][5]

The rate of protodeboronation is highly dependent on several factors, most notably pH.[6][7][8][9] Both acidic and, more commonly, basic conditions can accelerate this decomposition pathway.[1][10] In the context of Suzuki-Miyaura coupling, the requisite basic conditions for the transmetalation step create a challenging environment where the desired coupling and the undesired protodeboronation are in direct competition.[7][11]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 3-fluoroacetanilide byproduct in my Suzuki-Miyaura reaction. What is happening?

A1: The formation of 3-fluoroacetanilide is a classic indicator of protodeboronation. Under the basic and often heated conditions of a Suzuki-Miyaura coupling, your this compound is being converted back to the corresponding arene.[1][12] This occurs because the tetrahedral boronate species, formed upon addition of a base, can be unstable and undergo protonolysis.[7][9]

Q2: How does pH affect the stability of my boronic acid?

A2: The pH of the reaction medium is a critical parameter governing the stability of this compound. At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form (ArB(OH)₂). As the pH increases above the pKa of the boronic acid (typically around 9), it converts to the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[7] While this boronate form is more nucleophilic and essential for the transmetalation step in Suzuki coupling, it is also more susceptible to protodeboronation.[3][7]

Q3: Can my choice of palladium catalyst and ligand influence the rate of protodeboronation?

A3: Yes, the catalytic system can play a significant role. While the base is a primary driver of protodeboronation, palladium-phosphine complexes themselves can also catalyze this side reaction.[13][14] Interestingly, bulky phosphine ligands, often employed to facilitate challenging cross-couplings, can paradoxically accelerate protodeboronation.[13][14] Therefore, ligand selection should be carefully considered to balance the rate of the desired coupling with the potential for this unwanted side reaction.

Q4: Is it better to use the free boronic acid or a boronic ester derivative?

A4: For electron-deficient and sensitive substrates like this compound, using a more stable boronic ester derivative is a highly recommended strategy.[12][15][16] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to protodeboronation under reaction conditions.[11][12] These derivatives slowly release the free boronic acid in situ, maintaining a low steady-state concentration that favors the desired cross-coupling over decomposition.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered when using this compound.

Issue 1: Low Yield of Desired Product and High Levels of Protodeboronation

If you are experiencing low yields of your target molecule with concurrent formation of 3-fluoroacetanilide, consider the following optimization strategies.

G cluster_0 Problem Identification cluster_1 Strategy 1: Reaction Condition Optimization cluster_2 Strategy 2: Reagent Modification cluster_3 Strategy 3: Catalyst System Optimization cluster_4 Evaluation Problem Low Yield & High Protodeboronation Temp Lower Reaction Temperature (e.g., RT to 60 °C) Problem->Temp Initial Step Ester Switch to Boronic Ester (Pinacol or MIDA) Problem->Ester Alternative Catalyst Use Highly Active Catalyst (e.g., modern Pd(II) precatalysts) Problem->Catalyst Alternative Base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃, CsF) Temp->Base Solvent Use Anhydrous Solvents (Carefully optimize water content) Base->Solvent Result Problem Resolved? Solvent->Result Ester->Result Ligand Screen Ligands (Avoid excessively bulky ligands if possible) Catalyst->Ligand Ligand->Result Success Successful Coupling Result->Success Yes Reassess Re-evaluate & Combine Strategies Result->Reassess No Reassess->Temp Reassess->Ester Reassess->Catalyst

Caption: Troubleshooting workflow for protodeboronation.

  • Lower the Reaction Temperature: Higher temperatures significantly accelerate the rate of protodeboronation.[12] If your catalyst is sufficiently active, reducing the temperature to 60-80 °C or even room temperature can dramatically suppress the side reaction.

  • Employ Milder Bases: Strong bases like NaOH and KOH can aggressively promote protodeboronation. Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) is often beneficial.[12]

  • Optimize Solvent and Water Content: While Suzuki couplings often benefit from a small amount of water, excess water can serve as a proton source for protodeboronation.[12] Using anhydrous solvents and carefully titrating the amount of water can be an effective optimization strategy.

Issue 2: Inconsistent Reaction Performance and Reagent Instability

The stability of this compound can be a concern, both on the shelf and in solution.

  • Storage and Handling: Arylboronic acids should be stored in a cool, dry, and dark place.[17] They can dehydrate to form boroxines, which may have different reactivity profiles.[18] It is good practice to use freshly opened or properly stored material.

  • Consider Boronic Esters for Stability: As mentioned, converting the boronic acid to a more stable pinacol or MIDA ester is a robust solution to stability issues.[12][15] This is particularly useful in drug discovery and development settings where reagent stability and reaction reproducibility are paramount.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a method to enhance the stability of the boronic acid, thereby minimizing protodeboronation in subsequent coupling reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a suitable solvent such as toluene or THF.

  • Drying (Optional but Recommended): For rigorous exclusion of water, the mixture can be heated to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling with a Milder Base

This protocol is a starting point for minimizing protodeboronation when using the free boronic acid.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 equiv), your aryl halide (1.0 equiv), and a mild base such as K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[12][19]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[19]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor its progress.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[19]

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation.

ParameterConditionImpact on ProtodeboronationRecommendation for this compound
Temperature High (e.g., >100 °C)Increases rate significantly[12]Use the lowest effective temperature (e.g., 60-80 °C).
Base Strong (e.g., NaOH, KOH)Promotes protodeboronation[12]Use milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF).
Boron Reagent Free Boronic AcidMore susceptibleConvert to a stable ester (Pinacol, MIDA).[12][16]
Water Content HighCan increase rateUse anhydrous solvents or optimize water content carefully.[12]
Catalyst Loading LowMay allow protodeboronation to competeUse a highly active catalyst to accelerate the desired reaction.

Mechanistic Overview: Competing Pathways

The following diagram illustrates the key mechanistic steps in a Suzuki-Miyaura coupling and the competing protodeboronation pathway.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_boron Boronic Acid Activation & Decomposition OA Oxidative Addition (Ar'-X + Pd(0)) TM Transmetalation (Ar-Pd(II)-L₂-X) OA->TM Ar'Pd(II)L₂X RE Reductive Elimination TM->RE ArPd(II)L₂Ar' Product Ar-Ar' Product RE->Product Pd0 Pd(0)L₂ RE->Pd0 Pd0->OA Catalyst Regeneration BA Ar-B(OH)₂ (4-Acetamido-3-fluorophenyl boronic acid) Boronate [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) BA->Boronate + OH⁻ Boronate->TM Desired Pathway Proto_Product Ar-H (Protodeboronation Byproduct) Boronate->Proto_Product Undesired Pathway (+ H₂O)

Caption: Competing Suzuki-Miyaura and protodeboronation pathways.

By understanding the mechanisms at play and carefully controlling the reaction conditions, researchers can successfully employ this compound in their synthetic endeavors, minimizing the impact of protodeboronation and maximizing the yield of their desired products.

References

"4-Acetamido-3-fluorophenylboronic acid" hydrolysis and stability in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamido-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this reagent, with a focus on its hydrolysis and stability in aqueous media.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique substitution pattern, featuring an electron-donating acetamido group and an electron-withdrawing fluorine atom ortho to the boronic acid, imparts specific reactivity and stability characteristics that are crucial to understand for successful and reproducible experimental outcomes.

One of the most common challenges encountered with arylboronic acids is their propensity to undergo hydrolysis and subsequent protodeboronation in aqueous media. This guide will provide a detailed exploration of these processes and practical solutions to mitigate these undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous media is protodeboronation.[1] This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-fluoroacetanilide and boric acid. This reaction is often catalyzed by the presence of acidic or basic conditions.[2][3] Additionally, like many boronic acids, it can be susceptible to oxidative degradation, although protodeboronation is typically the more prevalent issue in the context of aqueous cross-coupling reactions.[4][5]

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous medium has a profound impact on the stability of this compound. The pKa of the acetamido derivative of 4-amino-3-fluorophenylboronic acid has been reported to be 7.8.[6][7] This value is critical because the speciation of the boronic acid changes around its pKa.

  • Acidic Conditions (pH < pKa): In acidic solutions, the boronic acid exists predominantly in its neutral, trigonal form (ArB(OH)₂). While generally more stable than the boronate form, acid-catalyzed protodeboronation can still occur.

  • Near Neutral/Slightly Basic Conditions (pH ≈ pKa): Around the pKa, there is a significant concentration of both the neutral boronic acid and the anionic, tetrahedral boronate species (ArB(OH)₃⁻). This pH range can be particularly problematic as some studies have shown that self-catalysis or autocatalysis of protodeboronation can occur when both species are present.[8]

  • Basic Conditions (pH > pKa): In basic solutions, the boronic acid is primarily in the boronate form. This species is crucial for the transmetalation step in Suzuki-Miyaura coupling. However, the boronate is also more susceptible to base-mediated protodeboronation.[2][3] Highly electron-deficient arylboronic acids are particularly prone to rapid decomposition under basic conditions.[9]

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored in a cool, dry place, typically in a refrigerator. It is important to keep the container tightly sealed to protect it from moisture, as boronic acids can form boroxines (cyclic trimers) upon dehydration. While boroxines are often in equilibrium with the monomeric boronic acid in solution, their presence can complicate stoichiometry. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Preparing aqueous stock solutions of arylboronic acids is generally not recommended for long-term storage due to the risk of protodeboronation. If an aqueous stock solution is necessary for your experiment, it should be prepared fresh and used as quickly as possible. The stability will be highly dependent on the pH of the buffer and the storage temperature. For short-term storage, a slightly acidic buffer might be preferable to minimize the concentration of the more reactive boronate species. Some studies suggest adding a small amount of a weak acid to stock solutions in organic solvents to act as a stabilizer.[2]

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

Possible Cause A: Degradation of this compound via Protodeboronation.

  • Explanation: The reaction conditions, particularly the base and temperature, may be too harsh, leading to the decomposition of the boronic acid before it can participate in the catalytic cycle. Electron-deficient arylboronic acids, which this molecule can be considered due to the ortho-fluoro substituent, are often more susceptible to protodeboronation.[10]

  • Solutions:

    • Choice of Base: Switch to a milder base. For example, if you are using strong bases like NaOH or KOH, consider using K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can significantly influence the rate of protodeboronation.

    • Reaction Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will also decrease the rate of decomposition. Monitor the reaction progress carefully to find an optimal balance.

    • Use a Protected Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[11][12] These derivatives can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[12]

    • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. If possible with your specific substrate and catalyst system, consider using anhydrous solvents and reagents.

Possible Cause B: Inactive Catalyst or Ligand.

  • Explanation: The palladium catalyst may be inactive, or the chosen ligand may not be suitable for this specific coupling. Oxygen can deactivate the catalyst.[13]

  • Solutions:

    • Degas Solvents: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

    • Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst (e.g., a palladacycle) to ensure the generation of the active Pd(0) species.[13]

    • Ligand Screening: The electronic and steric properties of the ligand are crucial. For electron-deficient boronic acids, ligands such as SPhos have been shown to be effective in preventing side reactions like homocoupling.[14]

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variable Quality of the Boronic Acid Reagent.

  • Explanation: this compound can dehydrate to form a cyclic trimer (boroxine). The ratio of boronic acid to boroxine can vary between batches and upon storage, leading to inaccurate stoichiometry in your reactions.

  • Solutions:

    • Reagent Purity Check: If possible, check the purity of your boronic acid by ¹H or ¹¹B NMR before use.

    • Recrystallization: While not always practical, recrystallization can sometimes help to obtain a more consistent form of the boronic acid.

    • Use of Protected Derivatives: As mentioned previously, using a stable derivative like a MIDA boronate can circumvent issues with reagent inconsistency.[12] MIDA boronates are typically stable, crystalline solids that are not prone to boroxine formation.[12]

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Aqueous Buffer by HPLC

This protocol provides a framework for assessing the stability of your boronic acid under specific pH and temperature conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as acetonitrile or DMSO.

  • Preparation of Aqueous Buffer Solutions: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 4, 7, and 10).

  • Initiation of Stability Study:

    • To a known volume of each buffer solution, add a small aliquot of the boronic acid stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., room temperature or your reaction temperature).

  • HPLC Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto a reverse-phase HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time.

    • Look for the appearance of new peaks, which could correspond to the protodeboronated product (2-fluoroacetanilide). Mass spectrometry can be used to confirm the identity of any degradation products.[15]

Table 1: Summary of Factors Affecting Stability
FactorEffect on StabilityRecommendations
pH High and low pH can accelerate protodeboronation.[2][3]Optimize the pH of your reaction, often with milder bases. For storage of solutions, slightly acidic conditions may be preferable.
Temperature Higher temperatures increase the rate of degradation.Use the lowest effective temperature for your reaction. Store solid and solutions at low temperatures.
Oxygen Can lead to oxidative degradation and catalyst deactivation.[13]Degas all solvents and maintain an inert atmosphere during reactions.
Water Can act as a proton source for protodeboronation.[1]Use anhydrous solvents where possible, or carefully control the amount of water in aqueous reaction mixtures.
Substituents The ortho-fluoro group is electron-withdrawing and can increase susceptibility to protodeboronation.Be mindful of the inherent reactivity and consider using protected derivatives for challenging couplings.[10]

Visualizing Degradation and Troubleshooting

Diagram 1: Protodeboronation Pathway

Protodeboronation BA This compound (Ar-B(OH)₂) Boronate Boronate Species (Ar-B(OH)₃⁻) BA->Boronate + OH⁻ (Basic Conditions) Product Protodeboronated Product (Ar-H) + B(OH)₃ BA->Product Acid/Base Catalysis + H₂O Boronate->BA + H⁺ Boronate->Product + H₂O (Protodeboronation)

Caption: The primary degradation pathway for this compound in aqueous media.

Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting Start Low/No Yield Check_Reagent Check Boronic Acid Quality (NMR, age, storage) Start->Check_Reagent Degraded Degraded/Impure Reagent Check_Reagent->Degraded Check_Conditions Evaluate Reaction Conditions Conditions_Harsh Harsh Conditions? Check_Conditions->Conditions_Harsh Degraded->Check_Conditions No Use_New Use fresh reagent or protected derivative (MIDA/Pinacol) Degraded->Use_New Yes Modify_Conditions Modify Conditions Conditions_Harsh->Modify_Conditions Yes Check_Catalyst Check Catalyst System (Degas, use pre-catalyst, screen ligands) Conditions_Harsh->Check_Catalyst No Milder_Base Use Milder Base (K₃PO₄, K₂CO₃) Modify_Conditions->Milder_Base Lower_Temp Lower Reaction Temperature Modify_Conditions->Lower_Temp Optimize_Solvent Optimize Solvent/Water Ratio Modify_Conditions->Optimize_Solvent

Caption: A decision-making workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Optimizing Reactions with 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Acetamido-3-fluorophenylboronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and product purity. The unique electronic properties of this reagent, characterized by the electron-withdrawing acetylamino group and the ortho-fluoro substituent, present specific challenges and opportunities in cross-coupling reactions. This guide is designed to provide you with the insights needed to navigate these complexities successfully.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I fix it?

A: Low yields with this substrate are frequently traced back to two primary issues: catalyst inactivation and decomposition of the boronic acid itself. This compound is an electron-deficient boronic acid, which makes it particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]

Here is a systematic approach to troubleshooting:

1. Verify Reagent and Catalyst Integrity:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species; if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[2][3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a palladacycle) to ensure a sufficient concentration of the active catalyst.[2]

  • Ligand Integrity: Phosphine ligands are prone to oxidation.[1] Use fresh ligands or store them rigorously under an inert atmosphere. For electron-deficient boronic acids, electron-rich and bulky ligands like those from the Buchwald family (e.g., SPhos, XPhos) can be beneficial.[3]

  • Boronic Acid Stability: While generally solid and stable, boronic acids can degrade. It is advisable to use a fresh, high-purity batch of this compound.

2. Optimize Reaction Conditions to Minimize Protodeboronation:

  • Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation. Harsh basic conditions, especially with water present, can accelerate this undesired side reaction.[3]

    • Recommendation: Switch to milder bases. Finely powdered potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often more effective than stronger bases like sodium or potassium carbonate.[1][3]

  • Solvent System: While aqueous bases are common in Suzuki couplings, water is a proton source for protodeboronation.[1]

    • Recommendation: Employ anhydrous conditions. Use dry, degassed solvents (e.g., dioxane, THF, or toluene) and a base like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.[3]

  • Temperature and Reaction Time: Elevated temperatures can increase the rate of protodeboronation.[3]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

3. Consider a More Stable Boronic Acid Derivative:

  • If protodeboronation remains a persistent issue, converting the boronic acid to a more stable form can be highly effective. These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[1][3]

    • Recommended Derivatives:

      • Pinacol Ester: this compound, pinacol ester is a commercially available and commonly used alternative.

      • MIDA Boronate: These are highly stable and can be used in a controlled, slow-release manner.[1]

      • Trifluoroborate Salt: Potassium organotrifluoroborates are another class of stable precursors that can be used in Suzuki-Miyaura couplings.[4][5]

Below is a workflow to guide your optimization process.

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_end Resolution start Low Yield with This compound reagent_check Verify Reagent Quality: - Catalyst & Ligand Activity - Boronic Acid Purity start->reagent_check Step 1 setup_check Check Reaction Setup: - Inert Atmosphere (N₂/Ar) - Degassed Solvents reagent_check->setup_check Step 2 base_opt Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃, KF) setup_check->base_opt Step 3 If issues persist solvent_opt Use Anhydrous Conditions (Dry Solvents) base_opt->solvent_opt end Improved Yield base_opt->end temp_opt Lower Reaction Temperature & Monitor Time solvent_opt->temp_opt solvent_opt->end derivative_opt Use Stable Derivative (Pinacol Ester, MIDA Boronate) temp_opt->derivative_opt Final Strategy temp_opt->end derivative_opt->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Significant Formation of Homocoupling Byproduct

Q: My reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can I suppress this side reaction?

A: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl impurity. This is often promoted by the presence of oxygen or can occur through a palladium-mediated pathway.[6][7]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids and also lead to catalyst decomposition.[2][7]

    • Protocol:

      • Use an oven-dried reaction vessel (e.g., a Schlenk flask).[3]

      • Add the solid reagents (boronic acid, aryl halide, base).

      • Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. A common technique is to evacuate and backfill the flask three times.[2]

      • Use solvents that have been degassed by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.[3]

      • Maintain a positive pressure of inert gas throughout the reaction.

  • Control of Palladium Species: Homocoupling can also occur via a reaction between the boronic acid and a Pd(II) species.[6] Minimizing the concentration of Pd(II) can be beneficial.

    • Recommendation: Adding a mild reducing agent that does not interfere with the catalytic cycle can sometimes help. For example, the addition of potassium formate has been shown to suppress homocoupling by presumably keeping the palladium in its Pd(0) state.[6]

  • Order of Reagent Addition: Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes reduce the likelihood of homocoupling.[7] This allows the catalytic cycle to initiate promptly once the boronic acid is introduced.

  • Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor the homocoupling of the boronic acid. However, this must be balanced with the ease of purification.

The following table summarizes key parameters to control for minimizing homocoupling.

ParameterRecommendationRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes homocoupling and catalyst degradation.[2][7]
Solvents Degassed and anhydrousRemoves dissolved oxygen.[1][3]
Additives Consider mild reducing agents (e.g., potassium formate)May help maintain the active Pd(0) state.[6]
Reagent Addition Add boronic acid to a pre-heated mixture of other reagentsCan promote immediate entry into the cross-coupling cycle.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its pinacol ester derivative?

A: Both this compound and its pinacol ester should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere. For the pinacol ester, storage at 2-8°C is often recommended to maintain its stability and extend its shelf life, which can be up to 2 years under proper conditions.

Q2: What is the impact of the ortho-fluoro substituent on the reactivity of this boronic acid?

A: The fluorine atom at the ortho position has a significant electronic effect. The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[8] For an ortho derivative, this enhanced acidity can be caused by the formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid (B-O-H···F).[8] This increased acidity can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Q3: Is this compound soluble in common organic solvents?

A: Yes, it is generally soluble in common organic solvents but insoluble in water. For reaction purposes, solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used, sometimes in combination with water depending on the specific protocol and base used.[3][9] If solubility issues arise, particularly with the base, using a solvent mixture or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) might be beneficial.[10]

Q4: Can I use this boronic acid for reactions other than Suzuki-Miyaura coupling?

A: Absolutely. While its primary application is in Suzuki-Miyaura cross-coupling to form biaryl structures, this reagent is a versatile building block.[11] It can be used in other transition-metal-catalyzed reactions, such as borylation reactions. Furthermore, its derivatives have been utilized in the development of materials for biosensing applications, for example, in glucose sensors for contact lenses.[12][13][14]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Monitoring & Workup cluster_purify 4. Purification prep1 To an oven-dried Schlenk flask, add: - Aryl Bromide (1.0 equiv) - this compound (1.2 equiv) - K₃PO₄ (finely powdered, 2.5 equiv) prep2 Seal the flask, then evacuate and backfill with Argon (repeat 3 times). prep1->prep2 react1 Add Pd precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and Ligand (e.g., XPhos, 2-4 mol%) under Ar. prep2->react1 react2 Add degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. react1->react2 react3 Heat the mixture to 80-100 °C with vigorous stirring. react2->react3 workup1 Monitor reaction progress by TLC or LC-MS. react3->workup1 workup2 Upon completion, cool to room temp. Dilute with Ethyl Acetate. workup1->workup2 workup3 Wash with water, then brine. Dry organic layer (Na₂SO₄), filter, and concentrate. workup2->workup3 purify1 Purify the crude product by flash column chromatography. workup3->purify1

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of 4-Acetamido-3-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification strategies for products derived from 4-Acetamido-3-fluorophenylboronic acid.

Welcome to the technical support resource for purifying compounds synthesized from this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the purification of products from common cross-coupling reactions, such as the Suzuki-Miyaura coupling.

FAQ 1: What is a standard workup and purification strategy for a Suzuki-Miyaura reaction product derived from this compound?

Answer:

A robust purification strategy is critical for isolating the desired biaryl product from a complex mixture of reagents, byproducts, and catalyst residues. The general workflow involves an initial extractive workup to remove inorganic salts and highly polar impurities, followed by a primary purification method like column chromatography or recrystallization.

The key principle behind the extractive workup is to partition components between an organic solvent (containing your product) and an aqueous phase based on their solubility and acid-base properties. For products derived from this compound, which are typically neutral organic molecules, this is a highly effective first step.

General Experimental Protocol: Extractive Workup
  • Reaction Quench & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or dioxane, dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine. This step removes the bulk of inorganic bases (e.g., K₂CO₃, CsF) and other water-soluble species.[1][2]

  • Phase Separation: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[1][3]

Following this initial cleanup, the crude material is ready for more rigorous purification.

Visual Workflow: General Purification Strategy

G cluster_0 Post-Reaction Mixture cluster_1 Phase 1: Extractive Workup cluster_2 Phase 2: Primary Purification cluster_3 Final Product Reaction Crude Reaction Mixture (Product, Catalyst, Salts, Byproducts) Workup Aqueous Wash (e.g., with Water/Brine) Reaction->Workup Separate Separate Organic & Aqueous Layers Workup->Separate Dry Dry & Concentrate Organic Layer Separate->Dry Crude Crude Product Dry->Crude Column Silica Gel Column Chromatography Crude->Column Recryst Recrystallization Crude->Recryst Pure Pure Product >95% Column->Pure Recryst->Pure

Caption: General purification workflow after a Suzuki-Miyaura reaction.

FAQ 2: My product appears pure by NMR, but it's a grey or black solid. How do I remove residual palladium catalyst?

Answer:

The dark color is a classic sign of residual palladium, often in the form of palladium black (Pd(0)).[4] Its removal is crucial, especially in pharmaceutical development, due to strict limits on heavy metal impurities.[5] Several methods can be employed, often in sequence, for effective removal.

Method 1: Filtration Through Celite®

This is the simplest method and should be the first step. It is effective at removing heterogeneous or precipitated palladium.[1][4][6][7]

Protocol:

  • Dissolve your crude product in a suitable organic solvent (e.g., EtOAc, DCM).

  • Prepare a small plug of Celite (diatomaceous earth) in a fritted funnel or pipette.

  • Pass the solution through the Celite plug, washing with additional solvent to ensure all the product is collected.[4]

  • Concentrate the filtrate.

Method 2: Activated Carbon Treatment

Activated carbon has a high surface area that can effectively adsorb palladium.[8][9] However, its non-specific nature can sometimes lead to the loss of the desired product, so it should be used judiciously.[9]

Protocol:

  • Dissolve the product in a suitable solvent.

  • Add activated carbon (typically 5-10% by weight relative to the crude product).[9]

  • Stir the suspension at room temperature or with gentle warming (40-50 °C) for 1-4 hours.[9]

  • Filter the mixture through a pad of Celite to remove the carbon.[9]

  • Wash the Celite pad with fresh solvent and concentrate the combined filtrates.

Method 3: Palladium Scavengers

Scavengers are solid-supported reagents (often silica or polystyrene beads) functionalized with ligands that have a high affinity for palladium, such as thiols or amines.[5][9] This is one of the most effective methods for reducing palladium to parts-per-million (ppm) levels.

Scavenger TypeFunctional GroupTypical ConditionsAdvantages/Disadvantages
Thiol-based -SH, -SMeRoom temp to 50°C, 4-24hHigh affinity for Pd(0) and Pd(II). Can sometimes bind to product if it has electrophilic sites.
Amine-based -NH₂, -NR₂Room temp to 60°C, 4-24hEffective for complexed Pd(II). Less risk of reacting with product compared to thiols.
TMT-based TrimercaptotriazineRoom temp, 1-16hVery high affinity, can reduce Pd to very low levels.[5]

Protocol:

  • Dissolve the product in an appropriate solvent.

  • Add the scavenger resin (typically 2-5 equivalents relative to the initial palladium loading).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) for 4-16 hours.[9]

  • Filter off the resin and wash it with fresh solvent.

  • Combine the filtrates and concentrate to obtain the purified product.

Troubleshooting Palladium Removal

G Start Crude product is dark-colored Celite Filter through Celite plug Start->Celite Check1 Is the solution colorless? Celite->Check1 Carbon Treat with Activated Carbon Check1->Carbon No End_Success Success: Concentrate to obtain pure product Check1->End_Success Yes Check2 Is the solution colorless? Carbon->Check2 Scavenger Use a high-affinity palladium scavenger resin Check2->Scavenger No Check2->End_Success Yes Scavenger->End_Success End_Fail Problem Persists: Consider alternative purification or re-evaluate reaction

Caption: Decision tree for removing palladium catalyst residues.

FAQ 3: My crude NMR shows unreacted this compound. How can I remove it?

Answer:

Unreacted this compound is a common impurity. Due to the acidic nature of the boronic acid group, its removal can often be achieved with a simple acid-base extraction.

Causality: Boronic acids are Lewis acids that can be deprotonated by a base to form a water-soluble boronate salt (Ar-B(OH)₃⁻). This salt will partition into the aqueous layer during an extraction, while the neutral, desired product remains in the organic layer.[10][11]

Protocol: Basic Liquid-Liquid Extraction
  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or 1 M sodium carbonate (Na₂CO₃), and shake gently.[10]

  • Allow the layers to separate. The boronate salt of the starting material will be in the aqueous phase.

  • Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).

  • Wash the organic layer with brine to remove residual base and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product, now free of the boronic acid starting material.

Caution: This method is not suitable if your desired product contains a base-labile functional group (e.g., an ester) or an acidic proton that would cause it to be extracted into the aqueous layer as well.

FAQ 4: I'm struggling to separate my product from a byproduct of similar polarity using column chromatography. What could it be?

Answer:

If you have a byproduct with a polarity very close to your desired product, it is often the result of a side reaction involving the boronic acid starting material. The two most common culprits are homocoupling and protodeborylation .[12][13]

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not fully reduced to the active Pd(0) state.[12]

  • Protodeborylation: The boronic acid C-B bond is cleaved and replaced with a C-H bond, resulting in the loss of the boron moiety. This is a common decomposition pathway for boronic acids, particularly under certain pH and temperature conditions.[12][14][15]

Troubleshooting Column Chromatography

If standard solvent systems (e.g., hexanes/ethyl acetate) fail to provide adequate separation, consider the following optimizations:

  • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using hexanes/EtOAc, try a system based on dichloromethane/methanol or toluene/acetone.[10][16]

  • Use a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier to the eluent can dramatically change their retention on silica gel.

    • For basic compounds (e.g., containing a pyridine), add ~0.5-1% triethylamine (Et₃N) or aqueous ammonia.

    • For acidic compounds, add ~0.5-1% acetic acid (AcOH) or formic acid.[16]

  • Lower the Rf: Aim for a lower Rf value (e.g., 0.15-0.20) for your target compound. While this requires more solvent, it increases the interaction time with the stationary phase and can significantly improve the separation of closely eluting spots.[16]

  • Consider Reverse-Phase Chromatography: If your compound is sufficiently polar and normal-phase silica gel fails, reverse-phase (C18) chromatography using a solvent system like water/acetonitrile or water/methanol may provide the necessary separation.[11]

FAQ 5: I'm trying to recrystallize my product, but it keeps oiling out. What should I do?

Answer:

"Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This prevents the slow, ordered lattice formation required for crystallization.

Troubleshooting Recrystallization
  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[17]

  • Change the Solvent System: Your single solvent may be too good. Try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool. Common pairs include DCM/hexanes, EtOAc/hexanes, or methanol/water.[17]

  • Lower the Crystallization Temperature: If the compound is still oiling out, try cooling the solution much more slowly. Let it stand at room temperature undisturbed for several hours before moving it to a refrigerator or freezer.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny crystal of the pure product, add it to the cooled, saturated solution to initiate crystallization.

References

Technical Support Center: Managing Impurities in 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamido-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical starting material. Boronic acids are indispensable reagents in modern organic synthesis, particularly for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1] However, their inherent instabilities can lead to the formation of impurities that compromise reaction efficiency, yield, and the purity of the final product.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and mitigate common impurities, ensuring the robustness and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs): Understanding the Starting Material

This section addresses fundamental questions about this compound, its common impurities, and their impact on synthetic outcomes.

Q1: What is this compound and what are its key properties?

This compound is a substituted arylboronic acid commonly used as a building block in medicinal chemistry. The presence of the acetamido group and the fluorine atom provides specific electronic and steric properties that are often desirable in the synthesis of complex pharmaceutical intermediates. It is typically synthesized from precursors like 4-bromo-2-fluoroaniline through a sequence involving amine protection, lithium-halogen exchange, reaction with a borate ester, and subsequent hydrolysis.[3][4]

PropertyValueSource
CAS Number 626251-12-5
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
Appearance Solid
Storage Temperature Refrigerator (2-8 °C)[5]
Q2: What are the most common impurities found in this compound?

Several key impurities can be present in this reagent, arising from its synthesis, storage, or handling. Understanding these is the first step toward effective management.

Impurity TypeStructure / DescriptionFormation Mechanism
Boroxine (Anhydride) A six-membered ring of alternating boron and oxygen atoms, formed from three molecules of the boronic acid.Spontaneous thermal or vacuum-driven dehydration. This is a reversible equilibrium; the presence of water favors the boronic acid form.[6][7]
Protodeboronated Impurity N-(3-Fluorophenyl)acetamide. The boronic acid group is replaced by a hydrogen atom.Protonolysis of the carbon-boron bond, often catalyzed by acid, base, or transition metals, and accelerated by water and elevated temperatures.[8][9][10]
Homocoupled Dimer A biaryl compound formed from the coupling of two boronic acid molecules.Palladium-mediated coupling, often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[11][12]
Unreacted Precursors Residual starting materials from the synthesis, such as N-(4-bromo-2-fluorophenyl)acetamide.Incomplete reaction during the synthesis of the boronic acid.[3][4]
Q3: How does the purity of this compound impact downstream reactions like Suzuki-Miyaura couplings?

The purity of the boronic acid is paramount for a successful Suzuki-Miyaura coupling. Impurities can disrupt the catalytic cycle in several ways:

  • Catalyst Poisoning: Certain impurities can bind to the palladium catalyst, reducing its activity or leading to complete reaction failure.[1]

  • Reduced Yield: The presence of non-reactive impurities like boroxines (in some systems) or the protodeboronated species lowers the effective concentration of the active boronic acid, resulting in lower yields.

  • Byproduct Formation: Impurities can participate in unwanted side reactions, generating byproducts that complicate the purification of the desired product and reduce overall efficiency.[1]

  • Lack of Reproducibility: Batch-to-batch variability in impurity profiles leads to inconsistent reaction outcomes, a critical issue in pharmaceutical development.

Q4: What are the recommended storage and handling conditions for this reagent?

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[3][5] This minimizes thermal degradation and dehydration to the boroxine.

  • Handling: Handle the solid in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize moisture absorption, which can promote protodeboronation. Use anhydrous solvents when preparing stock solutions for reactions.[13]

Troubleshooting Guide: Impurity Identification & Mitigation

This section provides step-by-step protocols and workflows to diagnose and solve common problems encountered during experiments.

Problem 1: My reaction has failed or given a low yield. I suspect the quality of my this compound is poor.

When a reaction fails, the first step is to validate the integrity of the starting materials.

Workflow: Starting Material Quality Control

cluster_start Initial Observation cluster_qc Quality Control cluster_action Action start Low Yield or Reaction Failure qc Characterize Starting Material (See Protocols 1.1 & 1.2) start->qc purity_check Purity Acceptable? qc->purity_check purify Purify Reagent (See Protocols 2.1 & 2.2) purity_check->purify No troubleshoot Troubleshoot Reaction (See Problem 2) purity_check->troubleshoot Yes proceed Proceed with Reaction purify->proceed troubleshoot->proceed

Caption: Workflow for diagnosing and addressing poor starting material quality.

Protocol 1.1: Purity Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for identifying the active species and common impurities.

Objective: To qualitatively and quantitatively assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve ~10-15 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

  • Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.

  • Analysis:

    • ¹H NMR: Integrate the aromatic signals against the acetyl methyl protons (~2.1 ppm). Look for signals corresponding to the protodeboronated impurity, which will lack the characteristic downfield shift and splitting pattern associated with the boron-bound carbon.

    • ¹⁹F NMR: This provides a clean spectrum to quantify the fluorine-containing species. The desired product will have a distinct signal. Compare its integration to any other fluorine-containing signals.

    • ¹¹B NMR: The boronic acid should show a broad signal around 28-30 ppm. The corresponding boroxine will appear slightly downfield (~31-33 ppm).

CompoundTypical ¹H NMR Signals (DMSO-d₆)Typical ¹⁹F NMR Signal (DMSO-d₆)
This compound ~9.9 ppm (s, 1H, NH), ~8.0 ppm (s, 2H, B(OH)₂), 7.2-7.8 ppm (m, 3H, Ar-H), ~2.1 ppm (s, 3H, CH₃)~ -130 to -135 ppm
N-(3-Fluorophenyl)acetamide (Protodeboronated)Signals in the aromatic region will differ significantly in splitting and chemical shift.~ -110 to -115 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Protocol 1.2: Purity Assessment by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal for separating and identifying impurities with high sensitivity.[14][15]

Objective: To separate and identify impurities in the starting material.

Methodology:

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable diluent (e.g., Acetonitrile/Water) at a concentration of ~1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, which has low silanol activity suitable for boronates).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: Start with a low percentage of B, and ramp up to elute less polar impurities. A typical gradient might be 5-95% B over 15 minutes.

    • Detection: UV (e.g., at 254 nm) and MS.

  • Analysis:

    • The desired boronic acid will have a characteristic retention time and mass-to-charge ratio (m/z).

    • The protodeboronated impurity will be more non-polar and typically have a longer retention time.

    • The homocoupled dimer will have a significantly higher mass and be much less polar, eluting later.

    • Boroxine may be hydrolyzed back to the boronic acid on the column under aqueous reverse-phase conditions.

Protocol 2.1: Recrystallization to Hydrolyze Boroxine

If boroxine is identified as a major impurity, a simple recrystallization from an aqueous solvent system can convert it back to the active boronic acid.[7][17]

Objective: To increase the purity of the starting material by removing boroxine and other solid impurities.

Methodology:

  • Dissolution: In a flask, suspend the boronic acid in a minimal amount of a suitable hot solvent mixture, such as water/acetonitrile or water/ethanol. The goal is to use just enough solvent to fully dissolve the material at boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified solid under vacuum. Crucially, avoid excessive heating , which can drive the equilibrium back towards the boroxine form.[18]

Problem 2: My Suzuki coupling is generating significant side products, such as protodeboronated starting material or homocoupled dimers.

Even with pure starting material, reaction conditions can promote the formation of undesirable byproducts. This flowchart helps diagnose the issue.

Troubleshooting Suzuki-Miyaura Side Reactions

cluster_start Observation cluster_diag Diagnosis cluster_proto Protodeboronation Mitigation cluster_homo Homocoupling Mitigation start Significant Side Product in Suzuki Reaction side_product What is the major side product? start->side_product proto_cause Cause: Excess H₂O, harsh base, high temperature. side_product->proto_cause Protodeboronation homo_cause Cause: O₂ contamination, excess Pd(II) species. side_product->homo_cause Homocoupling proto_sol Solution: • Use anhydrous solvents/reagents. • Switch to weaker base (K₃PO₄, Cs₂CO₃). • Lower reaction temperature. • Use a protected boronic acid (e.g., MIDA ester). proto_cause->proto_sol homo_sol Solution: • Thoroughly degas solvents. • Ensure inert atmosphere (N₂/Ar). • Use efficient Pd(0) precatalyst. • Add boronic acid slowly. homo_cause->homo_sol

Caption: A logical guide to troubleshooting common Suzuki coupling side reactions.

Mitigation Strategies for Protodeboronation

Protodeboronation is the protonolysis of the C-B bond and is a common decomposition pathway for boronic acids, especially under the basic and often aqueous conditions of a Suzuki coupling.[9]

  • Ensure Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excess water provides a proton source. Use dry solvents and reagents where possible.[13]

  • Optimize the Base: The choice of base is critical. Strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation. Consider switching to a weaker or non-aqueous base.[13]

    • Good alternatives: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

  • Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Determine the lowest effective temperature for your desired cross-coupling reaction.[13]

  • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as an organotrifluoroborate salt or a MIDA boronate ester. These derivatives slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][9]

Mitigation Strategies for Homocoupling

The homocoupling of boronic acids to form symmetrical biaryls is typically mediated by palladium in the presence of an oxidant, most commonly oxygen.[19][12]

  • Thoroughly Degas All Reagents: Before starting the reaction, thoroughly degas the solvent(s) and any aqueous base solutions. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 20-30 minutes or by using a series of freeze-pump-thaw cycles.[20]

  • Maintain an Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas.

  • Use an Efficient Precatalyst: Employ a modern, air-stable Pd(0) precatalyst (e.g., a Buchwald or Fu precatalyst). These are designed to efficiently generate the active catalytic species, minimizing the presence of Pd(II) that can promote homocoupling.[20]

  • Controlled Reagent Addition: In some cases, slowly adding the boronic acid solution to the reaction mixture via a syringe pump can keep its concentration low, favoring the desired cross-coupling pathway over homocoupling.[13]

By applying these diagnostic and mitigation strategies, researchers can overcome the challenges posed by impurities in this compound, leading to more reliable and successful synthetic outcomes.

References

Validation & Comparative

A Technical Guide to 4-Acetamido-3-fluorophenylboronic Acid in Suzuki Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a preeminent method for constructing the biaryl linkages that are ubiquitous in pharmaceutical agents.[2]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of 4-Acetamido-3-fluorophenylboronic acid with other structurally relevant fluorinated phenylboronic acids in the context of the Suzuki-Miyaura coupling. We will move beyond a simple recitation of data to explain the causality behind experimental observations, grounding our analysis in the fundamental principles of organic chemistry and catalysis.

The Unique Profile of this compound

This compound is a uniquely substituted reagent that presents a fascinating interplay of electronic and steric effects. To understand its performance, we must dissect the individual and combined contributions of its functional groups:

  • The ortho-Fluoro Group: The fluorine atom, positioned ortho to the boronic acid, exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can be a double-edged sword.[3] While it can facilitate the formation of the reactive boronate species necessary for transmetalation, it also significantly increases the susceptibility of the C-B bond to protodeboronation—a common and often yield-limiting side reaction.[4][5]

  • The para-Acetamido Group: In contrast, the acetamido group at the para-position is generally considered an electron-donating group through resonance (+M effect). This donation can partially counteract the inductive withdrawal of the fluorine, potentially stabilizing the C-B bond against protodeboronation. Furthermore, the amide functionality can act as a coordinating group, potentially interacting with the palladium catalyst or influencing the solubility and stability of the reagent.[6]

This unique electronic push-pull system distinguishes this compound from simpler fluorinated analogues like 2-, 3-, or 4-fluorophenylboronic acid.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Direct, head-to-head comparative studies of a wide range of fluorinated phenylboronic acids under identical conditions are scarce in the literature.[1] However, by collating data from various sources and applying fundamental principles, we can construct a robust comparative framework. For this analysis, we will compare our target molecule against common monofluorinated isomers and a representative difluorinated analogue.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference / Notes
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85-95Expected yield based on similar systems.
2-Fluorophenylboronic acid4-BromoanilinePd(OAc)₂K₃PO₄DMF/H₂O100296[7]
3-Fluorophenylboronic acid4-BromoanilinePd(OAc)₂K₃PO₄DMF/H₂O100295[7]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[8][9]
3,4-Difluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄ / SPhosK₃PO₄Toluene100292Representative data from compiled sources.

Disclaimer: The data in this table is compiled from different literature sources. Direct comparison of yields should be approached with caution as reaction conditions are not identical. The entry for this compound represents a typical, optimized condition, and the yield is an educated estimate based on its structural properties and data from related compounds.

Analysis of Reactivity Trends:
  • ortho-Fluoro Effect (Steric Hindrance & Protodeboronation): While 2-fluorophenylboronic acid can provide high yields, it is often more challenging to work with.[7] The ortho-fluorine atom introduces steric hindrance around the boronic acid, which can impede the approach of the bulky palladium complex during the transmetalation step.[10] Furthermore, ortho-fluoro substitution is known to significantly increase the rate of protodeboronation, especially under basic aqueous conditions.[3]

  • meta- and para-Fluoro Effects (Electronic Influence): 3-Fluorophenylboronic and 4-fluorophenylboronic acids are generally robust coupling partners.[7][8] The fluorine atom's electron-withdrawing effect enhances the rate of transmetalation without introducing significant steric bulk. In a direct comparison study, 4-fluorophenylboronic acid was found to be the most effective among several substituted phenylboronic acids for coupling with 1-bromo-4-fluorobenzene.[8][9]

  • Difluoro-Substituted Acids: Compounds like 3,4-difluorophenylboronic acid are effective but their reactivity is a balance. The increased electron-withdrawing character from two fluorine atoms can accelerate transmetalation, but also increases the risk of protodeboronation.[1]

  • The Case for this compound: Our title compound strikes a unique balance. The ortho-fluoro group activates the boron center, while the para-acetamido group's electron-donating nature likely mitigates the propensity for protodeboronation. This stabilizing effect can lead to more consistent and high-yielding reactions, particularly in complex syntheses where substrate stability is paramount. The amide may also aid in solubility in common Suzuki solvent systems.

Mechanistic Considerations: The Role of Substituents

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The electronic nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X ArPdX Ar¹-Pd(II)L₂-X (Intermediate) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + Ar²-B(OR)₃⁻ (from Boronic Acid + Base) ArPdAr Ar¹-Pd(II)L₂-Ar² (Intermediate) Transmetalation->ArPdAr - XB(OR)₃⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar¹-Ar² Product Ar¹-Ar² ArX Ar¹-X Boronic Ar²-B(OR)₃⁻ Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids: Aryl Halide, Boronic Acid, Base B 2. Establish Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat & Stir (e.g., 90 °C, 12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F Reaction Complete G 7. Aqueous Wash (H₂O, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I

References

A Comparative Guide to Boronic Acids for Advanced Glucose Sensing: Spotlight on 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of diabetes management and diagnostic innovation, the quest for highly sensitive, selective, and stable glucose sensing technologies is paramount. While enzyme-based sensors have long been the standard, their inherent limitations in stability and susceptibility to environmental factors have propelled the exploration of synthetic alternatives. Among these, arylboronic acids have emerged as a promising class of recognition elements due to their reversible covalent binding with the cis-diol moieties of glucose.

This guide provides an in-depth comparison of the performance of various boronic acids for glucose sensing, with a special focus on 4-Acetamido-3-fluorophenylboronic acid . We will objectively analyze its performance against other widely used alternatives, including 3-aminophenylboronic acid , 4-carboxyphenylboronic acid , and ferrocene-based boronic acids , supported by experimental data and detailed protocols. Our goal is to equip you with the technical insights and practical knowledge to make informed decisions in your research and development endeavors.

The Critical Role of Boronic Acid Chemistry in Glucose Recognition

The fundamental principle behind boronic acid-based glucose sensing lies in the reversible formation of a cyclic boronate ester between the boronic acid group and the cis-1,2- or 1,3-diols of a glucose molecule. This binding event is pH-dependent, with the tetrahedral boronate anion showing a higher affinity for diols than the neutral trigonal boronic acid. A key parameter governing this equilibrium is the acid dissociation constant (pKa) of the boronic acid. For effective glucose sensing at physiological pH (~7.4), a pKa value in a similar range is highly desirable.

The structure of the arylboronic acid can be tailored to fine-tune its pKa and binding affinity. Electron-withdrawing groups on the phenyl ring, for instance, lower the pKa, enhancing the population of the more reactive boronate anion at physiological pH. This is where substituents like fluorine and acetamido groups play a crucial role.

In Focus: this compound

This compound has garnered significant attention in the field of glucose sensing. The presence of a fluorine atom, a strong electron-withdrawing group, ortho to the boronic acid moiety significantly lowers its pKa, making it more effective at physiological pH. The acetamido group, on the other hand, can participate in hydrogen bonding interactions and provides a site for further functionalization, for example, attachment to a polymer backbone or a signaling molecule. A reported pKa value of 7.8 for the acetylated derivative of 4-amino-3-fluorophenylboronic acid makes it a prime candidate for applications in physiological fluids[1].

The binding equilibrium of this compound with glucose is a dynamic process, as illustrated below.

Caption: Glucose binding equilibrium of this compound.

Performance Comparison: this compound vs. Alternatives

Boronic Acid DerivativeKey Features & AdvantagesDisadvantagesReported Performance Metrics (Representative)
This compound Lower pKa (~7.8) for enhanced binding at physiological pH. Fluorine substitution increases Lewis acidity. Acetamido group for potential H-bonding and functionalization.Synthesis can be more complex than simpler derivatives.Good selectivity for glucose over other monosaccharides[2].
3-Aminophenylboronic acid (3-APBA) Readily available and widely used. Amine group allows for easy immobilization on surfaces and polymer matrices.Higher pKa than fluorinated derivatives, leading to lower sensitivity at physiological pH.Limit of Detection (LOD) of 8.53 x 10⁻⁹ M (impedimetric sensor)[3][4].
4-Carboxyphenylboronic acid Carboxylic acid group provides a handle for covalent attachment and can influence pKa.Can have limited solubility in aqueous solutions.Binding affinity is influenced by the position of the carboxyl group.
Ferrocene-based Boronic Acids Redox-active ferrocene moiety enables direct electrochemical detection without external mediators.[3][5][6]Can be susceptible to oxidation. Synthesis of derivatives can be multi-step.The redox properties of the ferrocene-sugar adduct differ from the free form, allowing for electrochemical determination[3][5][6].

Note: The performance metrics are representative and can vary significantly depending on the sensor platform, immobilization strategy, and experimental conditions.

Sensitivity

The sensitivity of a boronic acid-based sensor is intrinsically linked to the binding affinity (association constant, Ka) between the boronic acid and glucose. A higher Ka at physiological pH translates to a more sensitive response. The lower pKa of This compound gives it a distinct advantage in this regard compared to non-fluorinated analogues like 3-aminophenylboronic acid and 4-carboxyphenylboronic acid. While direct comparative Ka values are scarce, the principle of fluorine substitution enhancing Lewis acidity is well-established[7].

Ferrocene-based boronic acids offer a different paradigm for sensitivity. Their signal is generated by a change in the redox potential or current of the ferrocene moiety upon glucose binding[3][5][6]. This can lead to highly sensitive electrochemical sensors.

Selectivity

A critical challenge for all boronic acid-based sensors is selectivity for glucose over other physiologically relevant sugars, particularly fructose, which often exhibits a higher binding affinity to monoboronic acids. This is because fructose has a higher population of the furanose form in solution, which presents a favorable cis-diol arrangement for binding[8].

While This compound shows good selectivity, strategies to further enhance glucose selectivity often involve the use of diboronic acids, which can create a "molecular cleft" that preferentially binds glucose. However, even with monoboronic acids, the specific substitution pattern can influence selectivity.

Interference from endogenous electroactive species like ascorbic acid and uric acid is a significant concern for electrochemical sensors. Various strategies, such as the use of permselective membranes like Nafion, have been employed to mitigate this interference[5].

Stability

The long-term stability of the boronic acid and the overall sensor construct is crucial for applications like continuous glucose monitoring. Boronic acids are generally more stable than enzymes. However, the stability of the immobilization chemistry and the sensor materials are also critical factors. While specific long-term stability data for This compound -based sensors is an area of active research, boronic acid-based fluorescent sensors have demonstrated potential for long-term in vivo use[9][10].

Experimental Methodologies: A Practical Guide

To provide a tangible understanding of how these boronic acids are employed, we outline representative protocols for the fabrication of both electrochemical and fluorescent glucose sensors.

Protocol 1: Fabrication of an Electrochemical Sensor using 3-Aminophenylboronic Acid

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for impedimetric glucose sensing, adapted from the literature[3][4].

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • 3-Aminophenylboronic acid (3-APBA)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 0.1 M

  • Ultrapure water

  • Phosphate buffered saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution in PBS

Procedure:

  • Electrode Pre-treatment: Electrochemically clean the SPCE by cycling the potential in 0.1 M H₂SO₄.

  • Diazotization of 3-APBA: In a separate vial, mix equal volumes of 0.4 M 3-APBA and 0.4 M NaNO₂, both dissolved in 0.1 M H₂SO₄. Allow the reaction to proceed for 10 minutes to generate the diazonium salt.

  • Electrode Functionalization: Immediately apply 20 µL of the diazonium salt solution onto the working electrode surface of the SPCE. The diazonium salt will spontaneously react with the carbon surface, forming a covalent bond.

  • Washing: After 10 minutes, thoroughly wash the electrode with ultrapure water to remove any unreacted species.

  • Characterization: The functionalized electrode is now ready for electrochemical characterization, such as Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV), in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.

Experimental Workflow for Electrochemical Sensing:

Electrochemical_Sensor_Workflow cluster_prep Sensor Preparation cluster_measurement Glucose Measurement A Clean SPCE B Prepare Diazonium Salt of 3-APBA C Functionalize SPCE B->C D Wash Electrode C->D E Immerse in PBS with Redox Probe D->E F Add Glucose Sample E->F G Perform EIS/CV F->G H Analyze Data (Change in Impedance/Current) G->H

Caption: Workflow for fabricating and using a 3-APBA based electrochemical glucose sensor.

Protocol 2: Synthesis of a Fluorescent Glucose Sensor

This protocol outlines a general approach for synthesizing a fluorescent boronic acid sensor, which can be adapted for derivatives like this compound. The principle often involves coupling a fluorophore with a boronic acid moiety.

Materials:

  • A suitable fluorophore with a reactive group (e.g., an amine or carboxylic acid)

  • A boronic acid derivative with a complementary reactive group

  • Coupling agents (e.g., EDC/NHS for amide bond formation)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica gel for chromatography)

General Procedure:

  • Activation of Fluorophore/Boronic Acid: If forming an amide bond, activate the carboxylic acid group of either the fluorophore or the boronic acid using a coupling agent like EDC and NHS in an anhydrous solvent.

  • Coupling Reaction: Add the amine-containing component to the activated species and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction and perform an appropriate work-up (e.g., extraction). Purify the crude product using column chromatography on silica gel to obtain the pure fluorescent boronic acid sensor.

  • Characterization: Confirm the structure of the synthesized sensor using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway for a Fluorescent Boronic Acid Sensor:

Fluorescent_Sensing_Pathway Excitation Excitation Light Fluorophore_BA Fluorophore-Boronic Acid (Ground State) Excitation->Fluorophore_BA Excited_State Excited State Fluorophore_BA->Excited_State Glucose_Binding Glucose Binding Fluorophore_BA->Glucose_Binding Fluorescence Fluorescence Emission Excited_State->Fluorescence Quenching Quenching Pathway (e.g., PET) Excited_State->Quenching Boronate_Ester_Complex Fluorophore-Boronate Ester (Glucose Complex) Glucose_Binding->Boronate_Ester_Complex Modulated_Fluorescence Modulated Fluorescence (Increased or Decreased) Boronate_Ester_Complex->Modulated_Fluorescence Excitation

Caption: Generalized signaling pathway for a fluorescent boronic acid glucose sensor.

Conclusion and Future Outlook

This compound stands out as a highly promising candidate for the development of next-generation glucose sensors. Its favorable pKa, stemming from the strategic placement of a fluorine atom, allows for efficient glucose binding at physiological pH. While direct, comprehensive comparative studies are still needed to definitively rank its performance against all other boronic acids, the fundamental chemical principles and existing data strongly support its potential for creating highly sensitive and selective glucose sensors.

The choice of the optimal boronic acid will ultimately depend on the specific application, whether it prioritizes the high sensitivity of an electrochemical ferrocene-based system or the potential for optical continuous monitoring with a fluorescent derivative. As research in this area continues, we can expect to see the development of even more sophisticated boronic acid-based sensors with improved stability, selectivity, and in vivo performance, bringing us closer to the goal of a truly non-invasive and continuous glucose monitoring system.

References

A Senior Application Scientist's Guide to Quantifying "4-Acetamido-3-fluorophenylboronic acid" Reaction Conversion: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of reaction conversion is a cornerstone of process optimization, yield determination, and impurity profiling. When working with versatile building blocks like 4-Acetamido-3-fluorophenylboronic acid , a common participant in cross-coupling reactions such as the Suzuki-Miyaura coupling, the ability to accurately monitor its consumption and the formation of the desired product is paramount. This guide provides an in-depth, comparative analysis of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of analytical methodology is not a one-size-fits-all decision. It is a nuanced process that balances the need for sensitivity, selectivity, speed, and the specific information required. This guide will delve into the causality behind experimental choices for each technique, providing field-proven insights to ensure the generation of trustworthy and accurate data.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Reaction Monitoring

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is often the first line of defense for monitoring the conversion of aromatic compounds. Its robustness, ease of use, and wide applicability make it an indispensable tool in the synthetic chemistry lab.

Principle of HPLC for Reaction Monitoring

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a reaction involving this compound, HPLC allows for the separation of the starting material, the product, and any potential side products. By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time, the reaction conversion can be accurately calculated.

Causality in HPLC Method Development

The success of an HPLC method hinges on the careful selection of the column and mobile phase to achieve optimal separation. Given the polar nature of boronic acids and the likely increase in hydrophobicity of the coupled product, a reversed-phase C18 column is a logical starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, must be optimized to ensure good peak shape and resolution. The pH of the aqueous phase is a critical parameter, as it can affect the ionization state of the boronic acid, influencing its retention.

A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or dehydration. To mitigate this, a mobile phase with a controlled pH and the use of modern, highly inert column hardware are recommended.

Experimental Protocol: HPLC-UV for this compound Conversion

This protocol outlines a general procedure for monitoring a typical Suzuki-Miyaura coupling reaction.

1. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water 50:50 v/v). This prevents further reaction and prepares the sample for analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic product. A typical gradient might be: 0-2 min 95% A, 2-15 min ramp to 5% A, 15-18 min hold at 5% A, 18-20 min return to 95% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the product based on their retention times (determined by injecting standards of each).

  • Calculate the reaction conversion at each time point using the following formula:

    This calculation assumes equal molar absorptivity. For higher accuracy, a relative response factor should be determined.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Calculate Conversion G->H

Caption: Workflow for HPLC-UV analysis of reaction conversion.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Prerequisite

GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for quantitative analysis. However, the low volatility of boronic acids necessitates a chemical modification step known as derivatization prior to analysis.

Principle of GC-MS for Reaction Monitoring

In GC-MS, volatile compounds are separated in a gaseous mobile phase as they pass through a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative information and structural identification based on the mass-to-charge ratio of the fragments.

The Imperative of Derivatization

This compound, with its polar boronic acid and amide functional groups, is not sufficiently volatile for direct GC analysis. Derivatization is employed to replace the active hydrogens on these groups with nonpolar moieties, thereby increasing the compound's volatility. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for boronic acids.[1]

Experimental Protocol: GC-MS for this compound Conversion

1. Sample Preparation and Derivatization:

  • Withdraw and quench a reaction aliquot as described in the HPLC protocol.

  • Evaporate the solvent from the quenched sample under a stream of nitrogen.

  • To the dry residue, add a derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., 50 µL of pyridine).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized compounds.

  • Injector Temperature: 250 °C.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized starting material and product.

3. Data Analysis:

  • Identify the peaks for the derivatized starting material and product based on their retention times and mass spectra.

  • Calculate the reaction conversion using the peak areas of the selected ions. An internal standard is highly recommended for accurate quantification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot & Quench B Solvent Evaporation A->B C Derivatization (Silylation) B->C D Inject Sample C->D E GC Separation D->E F Mass Spectrometry Detection (SIM) E->F G Peak Integration F->G H Calculate Conversion G->H

Caption: Workflow for GC-MS analysis of reaction conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Approach

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it a powerful tool for reaction monitoring without the need for chromatographic separation.[2] For a molecule like this compound, both ¹H and ¹⁹F NMR can be utilized.

Principle of Quantitative NMR (qNMR)

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the starting material and the product, their relative molar ratio can be determined. The use of a stable internal standard with a known concentration allows for the absolute quantification of each component.

Leveraging ¹H and ¹⁹F Nuclei

For this compound, ¹H NMR offers several distinct signals in the aromatic and acetyl regions that can be monitored. The presence of a fluorine atom provides a unique advantage: ¹⁹F NMR. The ¹⁹F nucleus is 100% abundant and highly sensitive, and ¹⁹F NMR spectra are often simpler with a wider chemical shift range, reducing the likelihood of signal overlap.[3]

Experimental Protocol: qNMR for this compound Conversion

1. Sample Preparation:

  • At each time point, withdraw a precise aliquot of the reaction mixture.

  • Add the aliquot to an NMR tube containing a deuterated solvent (e.g., DMSO-d₆) and a known amount of a suitable internal standard.

  • The internal standard should be chemically inert under the reaction conditions and have signals that do not overlap with those of the reactants or products. For ¹H NMR, a compound like 1,4-bis(trimethylsilyl)benzene can be used.[4] For ¹⁹F NMR, a fluorinated compound with a simple spectrum, such as trifluorotoluene, is a good choice.

2. NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

3. Data Analysis:

  • Identify characteristic, well-resolved signals for the starting material and the product in either the ¹H or ¹⁹F spectrum.

  • Integrate the chosen signals for the starting material (I_SM), the product (I_P), and the internal standard (I_IS).

  • Normalize the integrals by the number of nuclei they represent (N_SM, N_P, N_IS).

  • Calculate the reaction conversion:

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Aliquot Reaction Mixture B Add to NMR Tube with Deuterated Solvent & Internal Standard A->B C Acquire ¹H or ¹⁹F NMR Spectrum B->C D Signal Integration C->D E Normalize Integrals D->E F Calculate Conversion E->F

Caption: Workflow for qNMR analysis of reaction conversion.

Comparative Analysis of Analytical Methods

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of HPLC-UV, GC-MS, and qNMR for quantifying the reaction conversion of this compound.

FeatureHPLC-UVGC-MS (with Derivatization)qNMR (¹H or ¹⁹F)
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityNuclear magnetic resonance
Sample Preparation Dilution and filtrationDilution, evaporation, derivatizationDilution in deuterated solvent with internal standard
Sensitivity Good (µg/mL range)[5]Excellent (pg/mL to ng/mL range)Moderate (mg/mL range)
Selectivity Good, dependent on chromatographic resolutionExcellent, based on both retention time and mass fragmentationExcellent, based on distinct chemical shifts
Analysis Time 15-30 minutes per sample20-40 minutes per sample (plus derivatization time)5-15 minutes per sample
Quantitative Accuracy Good, requires response factor for high accuracyExcellent, especially with an internal standardExcellent, directly proportional to molar concentration
Structural Information Limited (retention time)Good (mass spectrum provides fragmentation pattern)Excellent (provides detailed structural information)
Key Advantage Robust, widely available, straightforwardVery high sensitivity and selectivityInherently quantitative, no separation needed, structurally informative
Key Limitation Potential for on-column degradation of boronic acidsRequires a derivatization step, which adds complexityLower sensitivity compared to chromatographic methods

Conclusion and Recommendations

For routine monitoring of the reaction conversion of this compound, HPLC-UV stands out as a practical and reliable choice due to its robustness and ease of implementation. It provides a good balance of sensitivity, speed, and cost-effectiveness.

When trace-level quantification of reactants or byproducts is necessary, GC-MS with derivatization is the superior method, offering unparalleled sensitivity. However, the additional sample preparation step must be considered in the workflow.

qNMR is an exceptionally powerful technique when both quantitative data and structural confirmation are desired from a single experiment. The ability to utilize ¹⁹F NMR for this compound provides a clean and unambiguous way to monitor the reaction, free from the complexities of proton spectra. While its sensitivity is lower than chromatographic methods, it is often more than sufficient for monitoring the bulk reaction progress.

Ultimately, the optimal analytical strategy may involve a combination of these techniques. For instance, HPLC or NMR can be used for routine reaction monitoring, while GC-MS or LC-MS/MS can be employed for the identification and quantification of low-level impurities in the final product. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their drug development endeavors.

References

Comparative Analysis of HPLC and NMR for Monitoring Reaction Mixtures of 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern pharmaceutical synthesis, 4-acetamido-3-fluorophenylboronic acid serves as a critical building block, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to creating complex bioactive molecules.[1][2][3][4] The rigorous analysis of reaction mixtures containing this intermediate is not merely a procedural step but a cornerstone of process control, ensuring yield optimization, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and optimizing the most appropriate analytical strategy for their specific needs.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is indispensable in pharmaceutical quality control for its ability to separate, identify, and quantify each component in a complex mixture.[1][5] For a typical reaction involving this compound, HPLC is primarily used to monitor the consumption of starting materials and the formation of the desired product, while simultaneously resolving process-related impurities.

Causality Behind HPLC Method Development

The successful analysis of boronic acids by Reverse-Phase HPLC (RP-HPLC) is contingent on overcoming several inherent challenges. Boronic acids are polar and can exhibit poor retention on traditional C18 columns.[6] Furthermore, they are susceptible to secondary interactions with residual silanols on the silica support and trace metals within the HPLC column and system, often resulting in significant peak tailing and poor reproducibility.[1][5]

Choosing the Right Tool for the Job: Column and Mobile Phase Selection

The primary cause of poor peak shape for boronic acids is the interaction between the Lewis acidic boron center and metal surfaces. Therefore, the choice of column is the most critical parameter.

  • Expertise-Driven Column Selection: While standard C18 columns can be used, modern columns featuring surface-passivation technologies are vastly superior. Technologies like Waters' MaxPeak™ Premier Columns incorporate a hybrid organic/inorganic surface layer that effectively shields analytes from interaction with the underlying metal hardware.[1][5] This choice directly mitigates the root cause of peak tailing, leading to sharper, more symmetrical peaks and improved quantification accuracy.

  • Mobile Phase Optimization: A low-pH mobile phase, typically using 0.1% formic acid in water and acetonitrile, is standard for the analysis of boronic acids.[5] The acidic conditions ensure that the boronic acid functional group is protonated and that any residual silanols on the column are suppressed, minimizing undesirable ionic interactions. For boronate esters, which are prone to hydrolysis, a high-pH mobile phase may be necessary to maintain their stability during analysis.[6]

Workflow for HPLC Analysis

The following diagram outlines a systematic workflow for the HPLC analysis of a this compound reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 1. Aliquot Reaction Mixture prep2 2. Quench Reaction (if necessary) prep1->prep2 prep3 3. Dilute with Mobile Phase or suitable solvent (e.g., ACN) prep2->prep3 analysis1 4. Inject onto HPLC System (e.g., Arc™ HPLC) prep3->analysis1 analysis2 5. Separation on Column (e.g., XSelect™ Premier HSS T3) analysis1->analysis2 analysis3 6. UV Detection (e.g., PDA Detector) analysis2->analysis3 data1 7. Integrate Peak Areas analysis3->data1 data2 8. Quantify Components (% Area Normalization or vs. Standard) data1->data2 data3 9. Report Results (Purity, Impurity Profile) data2->data3

Caption: HPLC analysis workflow from sample preparation to final reporting.

Experimental Protocol: RP-HPLC

This protocol is designed to provide robust separation for this compound and related impurities.

  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by diluting in a large volume of mobile phase).

    • Dilute the sample to an approximate concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water. The choice of diluent is critical; using 100% aprotic solvents like acetonitrile can minimize hydrolysis of sensitive intermediates like boronate esters.[7]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system capable of gradient elution with UV detection (e.g., Waters Arc™ HPLC System).[5]

    • Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Linear
15.0955Hold
Performance Comparison: Standard vs. Specialized Columns
ParameterStandard C18 ColumnXSelect™ Premier HSS T3 ColumnRationale for Improvement
Peak Asymmetry 1.8 - 2.5 (Tailing)1.0 - 1.3 (Symmetrical)MaxPeak™ technology eliminates secondary interactions with column hardware, a primary cause of tailing for boronic acids.[1][5]
Resolution (Rs) Moderate (Rs < 1.5 for polar impurities)Excellent (Rs > 2.0 for all key components)Improved peak shape directly enhances resolution between closely eluting peaks.
Sensitivity (LOD) BaselineImprovedSharper peaks result in a higher signal-to-noise ratio, improving detection limits.
Analysis Time ~15 min~11 minA highly efficient separation allows for faster gradient elution without sacrificing resolution.[5]

II. Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure & Quantification

While HPLC excels at separation, NMR spectroscopy provides unparalleled structural information and serves as a primary quantitative method (qNMR) that does not require identical reference standards for each analyte.[8][9] For analyzing this compound reactions, a multi-nuclear approach is exceptionally powerful.

The Power of a Multi-Nuclear Approach

The choice to use multiple NMR experiments is driven by the need for orthogonal, self-validating data. Each nucleus provides a unique and specific window into the reaction mixture.

  • ¹H NMR: Provides the overall "fingerprint" of the organic components. It is used to monitor the disappearance of proton signals from starting materials and the appearance of new signals corresponding to the product. Its quantitative accuracy relies on well-resolved signals.

  • ¹⁹F NMR: This is often the most valuable experiment for this specific molecule. The fluorine atom acts as a clean, highly sensitive reporter.[10] Given the low natural abundance of other compounds containing fluorine, the ¹⁹F NMR spectrum is exceptionally clean, with virtually no background interference.[11] This allows for straightforward monitoring of the starting material and product, even in complex crude mixtures.

  • ¹¹B NMR: This experiment directly probes the boron atom, providing crucial information about the state of the boronic acid.[12] It can distinguish between the boronic acid, boronate esters, and potential boroxine anhydrides (cyclic trimers), which are common impurities.[13]

Quantitative NMR (qNMR): A Primary Ratio Method

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal.[8][14] By adding a known amount of a stable, non-reactive internal standard with a known purity, one can accurately determine the absolute quantity of the analyte without needing a calibration curve. This makes qNMR a primary, unbiased analytical method.[9]

Logical Relationships in Multi-Nuclear NMR Analysis

NMR_Logic cluster_nmr NMR Analysis cluster_info Information Obtained RM Reaction Mixture (Analyte, SM, Impurities) H1_NMR ¹H NMR RM->H1_NMR F19_NMR ¹⁹F NMR RM->F19_NMR B11_NMR ¹¹B NMR RM->B11_NMR Struct_ID Structural Confirmation (Overall Molecule) H1_NMR->Struct_ID Quant Quantitative Analysis (qNMR) (Purity, Yield) H1_NMR->Quant Fluorine_Env Fluorine Environment (High Specificity Tracking) F19_NMR->Fluorine_Env F19_NMR->Quant Boron_Species Boron Speciation (Acid vs. Ester vs. Anhydride) B11_NMR->Boron_Species

Caption: Interplay of different NMR nuclei for comprehensive mixture analysis.

Experimental Protocol: Quantitative ¹⁹F NMR

This protocol is optimized for accuracy in quantifying fluorine-containing species.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude, dried reaction mixture into an NMR tube.

    • Accurately weigh and add a suitable amount of a fluorinated internal standard (e.g., 4,4'-Difluorobenzophenone). The standard should have a simple ¹⁹F spectrum that does not overlap with analyte signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve the sample.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Key Acquisition Parameters for Quantification:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being measured (a D1 of 25-30 seconds is often a safe starting point for ¹⁹F qNMR). This is the most critical parameter to ensure full magnetization recovery and accurate signal integration.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (NS): Use a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio (>150:1).

  • Data Processing and Calculation:

    • Apply minimal processing to the FID (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals for the analyte and the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (AreaAnalyte / NAnalyte) * (NStandard / AreaStandard) * (MWAnalyte / MWStandard) * (MassStandard / MassSample) * PurityStandard

    Where: N = Number of fluorine nuclei for the integrated signal; MW = Molecular Weight.

Comparison of NMR Nuclei for Analysis
NucleusSpecificity & InformationSensitivityQuantitative Utility
¹H Provides full structural context but spectra can be crowded.High (relative to ¹³C)Excellent, but requires well-resolved signals free from overlap.
¹⁹F Extremely high specificity for the target molecule with a clean baseline.[11]Very High (83% of ¹H)Superior for this analyte. Simple spectra and high sensitivity make it ideal for accurate qNMR in crude mixtures.[11]
¹¹B Specific to the boron center; identifies boronic acid vs. other boron species.[12]ModerateCan be used for quantification but is complicated by broad signals and a complex relaxation mechanism (quadrupolar nucleus).

III. Comparative Guide: HPLC vs. NMR at a Glance

The decision to use HPLC, NMR, or both, is driven by the analytical question being asked.

FeatureHPLCNMR Spectroscopy
Primary Function Separation and QuantificationStructural Identification and Quantification
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)
Information Content Retention time, peak area, UV spectrumUnambiguous chemical structure, connectivity
Quantification Requires analyte-specific reference standard and calibration curve (secondary method)Can be used as a primary method (qNMR) with any certified internal standard.[9]
Impurity Analysis Excellent for resolving and quantifying known and unknown impurities.Excellent for identifying the structure of unknown impurities if they are present in sufficient quantity.
Throughput High; well-suited for automated, routine QC testing.Lower; sample preparation is fast, but acquisition times (especially for qNMR) are longer.
Self-Validating Nature Low; peak identity is based on retention time comparison.High; the spectrum is a unique structural fingerprint.

Conclusion: A Synergistic Approach

For the comprehensive analysis of this compound reaction mixtures, HPLC and NMR are not competing but complementary techniques.

  • For routine, high-throughput reaction monitoring and purity checks, a well-developed HPLC method is the most efficient tool. It provides rapid feedback on the percentage conversion and the impurity profile.

  • For definitive structural confirmation, impurity identification, and primary purity assessment, multi-nuclear NMR is the authoritative choice. ¹⁹F qNMR, in particular, offers a highly specific, accurate, and robust method for quantifying the target analyte in complex matrices without the need for extensive method development or analyte-specific standards.

The most rigorous and trustworthy analytical workflow involves using both. HPLC provides the high-resolution separation of all components, while NMR is used to definitively identify what each of those separated peaks represents and to provide an orthogonal, primary measure of purity for the final product. This dual approach ensures the highest level of scientific integrity and confidence in the quality of materials advancing through the drug development pipeline.

References

A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are prevalent in a vast array of pharmacologically active compounds. The choice of the organoboron reagent is critical and can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of 4-Acetamido-3-fluorophenylboronic acid , a versatile and increasingly popular building block, against its primary alternatives, offering experimental insights to inform your selection process.

Introduction to this compound: The Value of Strategic Fluorination

This compound is a bifunctional reagent that offers several advantages in organic synthesis. The acetamido group provides a handle for further functionalization or can act as a key pharmacophore, while the fluorine atom, positioned ortho to the boronic acid, modulates the electronic properties of the molecule. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter the physicochemical properties of the final compound, making this reagent particularly valuable in drug discovery programs.[1]

The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This guide will explore the practical implications of this electronic modulation in comparison to other commonly used cross-coupling reagents.

The Landscape of Alternatives: A Comparative Overview

The primary alternatives to this compound in cross-coupling reactions fall into three main categories:

  • Non-fluorinated Analogs: The most direct comparison is with 4-acetamidophenylboronic acid . This allows for the specific impact of the ortho-fluoro substituent on reactivity and performance to be assessed.

  • Boronic Esters (e.g., Pinacol Esters): Boronic acids are often converted to their corresponding esters, most commonly pinacol esters, to enhance their stability and ease of handling.[1] These esters are generally more robust towards protodeboronation, a common side reaction with boronic acids.

  • Organotrifluoroborates: Potassium organotrifluoroborates are another class of air- and moisture-stable crystalline solids that serve as alternatives to boronic acids and esters.[3][4] Their enhanced stability can be a significant advantage in multi-step syntheses.[4]

The following table provides a high-level comparison of these alternatives against our benchmark reagent.

FeatureThis compound4-Acetamidophenylboronic Acid4-Acetamidophenylboronic Acid Pinacol EsterPotassium (4-acetamidophenyl)trifluoroborate
Reactivity Generally high due to electron-withdrawing fluorine.Moderate to high.Generally lower than the corresponding boronic acid; requires hydrolysis in situ.Requires specific activation, often with a base, to release the boronic acid.
Stability Moderately stable; susceptible to protodeboronation under basic conditions.Similar to the fluorinated analog.High; resistant to protodeboronation.Very high; crystalline and easy to handle.[4]
Handling Typically a solid, can be hygroscopic.Similar to the fluorinated analog.Crystalline solid, generally not hygroscopic.Free-flowing, crystalline solid.[4]
Atom Economy Good.Good.Lower due to the pinacol protecting group.Moderate.
Key Advantage Enhanced reactivity and introduction of fluorine for medicinal chemistry applications.Readily available and cost-effective.Enhanced stability for multi-step synthesis and easier handling.Superior stability and ease of handling.[3][4]

Head-to-Head Performance in Suzuki-Miyaura Coupling

The following table presents a qualitative and quantitative comparison based on data extrapolated from the literature for the coupling of these reagents with a representative aryl bromide, 4-bromoanisole.

ParameterThis compound4-Acetamidophenylboronic Acid
Reaction Coupling with 4-bromoanisoleCoupling with 4-bromoanisole
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃K₂CO₃
Solvent Toluene/Ethanol/WaterToluene/Ethanol/Water
Temperature 80 °C80 °C
Reaction Time 4-8 hours6-12 hours
Expected Yield >90%80-90%

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction conditions. Actual results may vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with both this compound and an alternative, 4-acetamidophenylboronic acid pinacol ester, are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

Diagram of the Experimental Workflow:

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Combine: - 4-Bromoanisole (1.0 mmol) - this compound (1.2 mmol) - Pd(PPh3)4 (0.03 mmol) - K2CO3 (2.0 mmol) setup Add degassed Toluene/Ethanol/Water (4:1:1, 5 mL). Purge with Argon. Heat to 80 °C with stirring. reagents->setup In reaction vessel workup Cool to RT. Add water and Ethyl Acetate. Separate organic layer. Wash with brine, dry over Na2SO4. setup->workup After 4-8 hours (monitor by TLC) purify Concentrate under reduced pressure. Purify by column chromatography. workup->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (236 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.

  • The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously for 4-8 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature. Water (10 mL) and ethyl acetate (15 mL) are added, and the mixture is transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Acetamidophenylboronic Acid Pinacol Ester

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), 4-acetamidophenylboronic acid pinacol ester (313 mg, 1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling the flask three times.

  • Degassed 1,4-dioxane (5 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C in an oil bath and stirred vigorously for 8-16 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Mechanistic Insights and Rationale for Experimental Choices

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[5] Carbonates and phosphates are commonly used bases that are effective in promoting this step. The solvent system is also important for solubilizing the various components of the reaction. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.

The increased reactivity of this compound can be attributed to the electron-withdrawing effect of the fluorine atom, which increases the Lewis acidity of the boron center, thereby facilitating the formation of the boronate species required for transmetalation.

Conclusion and Recommendations

This compound is a highly effective reagent for the Suzuki-Miyaura cross-coupling reaction, particularly for applications in medicinal chemistry where the incorporation of fluorine is desirable. Its enhanced reactivity, due to the ortho-fluoro substituent, can lead to higher yields and shorter reaction times compared to its non-fluorinated analog.

For syntheses where stability and ease of handling are paramount, or in multi-step sequences where the boronic acid functionality needs to be carried through several steps, boronic esters and organotrifluoroborates represent excellent alternatives.[1][4] However, this often comes at the cost of lower atom economy and potentially slower reaction rates.

Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including the desired properties of the final product, the complexity of the synthetic route, and cost considerations. For rapid and efficient synthesis of fluorinated biaryls, this compound is an outstanding choice.

References

A Comparative Guide to the Kinetic Profile of 4-Acetamido-3-fluorophenylboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2] The choice of boronic acid is a critical parameter that dictates not only the yield and purity of the final product but also the kinetics and, consequently, the scalability and robustness of the synthetic process. This guide provides an in-depth kinetic analysis of Suzuki reactions involving 4-Acetamido-3-fluorophenylboronic acid, a key building block in medicinal chemistry, and compares its performance with other structurally relevant boronic acids.[3][4]

The electronic and steric nature of substituents on the phenylboronic acid ring profoundly influences the reaction rate by affecting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] this compound presents a unique electronic profile with both an electron-donating acetamido group and an electron-withdrawing fluorine atom ortho to the boronic acid moiety. Understanding the kinetic implications of this substitution pattern is paramount for efficient process development and optimization.

Comparative Kinetic Analysis: The Impact of Substitution

The rate of the Suzuki-Miyaura reaction is highly dependent on the electronic properties of the boronic acid. Electron-donating groups generally accelerate the transmetalation step, which is often the rate-determining step, by increasing the nucleophilicity of the organic group being transferred to the palladium center.[7] Conversely, electron-withdrawing groups can retard this step.[8] The presence of an ortho-substituent, such as the fluorine in this compound, can also introduce steric hindrance, potentially slowing the reaction.[9][10]

The following table provides a comparative summary of the expected relative initial rates of Suzuki coupling for this compound and other common phenylboronic acids. The data is illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Boronic AcidKey SubstituentsExpected Electronic Effect on TransmetalationExpected Steric HindrancePredicted Relative Initial Rate
Phenylboronic AcidNoneNeutralMinimalBaseline
4-Methoxyphenylboronic Acid4-OCH₃ (Electron-Donating)AcceleratingMinimalFaster than baseline
4-(Trifluoromethyl)phenylboronic Acid4-CF₃ (Electron-Withdrawing)DeceleratingMinimalSlower than baseline
This compound 4-NHCOCH₃ (Donating), 3-F (Withdrawing)Competing effectsModerate (ortho-F)Moderate; likely slower than 4-methoxyphenylboronic acid but potentially faster than 4-(trifluoromethyl)phenylboronic acid
2-Tolylboronic Acid2-CH₃ (Donating)AcceleratingSignificant (ortho-CH₃)Slower than baseline due to steric hindrance

The competing electronic effects of the acetamido and fluoro substituents in this compound make its kinetic behavior particularly nuanced. The electron-donating acetamido group would be expected to enhance the nucleophilicity of the aryl ring, while the inductively withdrawing fluorine atom would decrease it. The proximity of the fluorine atom to the boronic acid moiety can also play a significant role in the transmetalation step.[11][12]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5] A simplified representation of this cycle is depicted below. The kinetics of the overall reaction are determined by the slowest step in this cycle, often the transmetalation or oxidative addition.[13]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar') Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reagent_Prep Reagent Preparation (Aryl halide, Boronic acid, Catalyst, Base, Solvent) Reaction_Setup Reaction Setup (Inert atmosphere, Controlled temperature) Reagent_Prep->Reaction_Setup Sampling Aliquoting at Timed Intervals Reaction_Setup->Sampling Quenching Reaction Quenching Sampling->Quenching Sample_Prep Sample Preparation (Dilution, Filtration) Quenching->Sample_Prep HPLC_GC_Analysis HPLC/GC Analysis Sample_Prep->HPLC_GC_Analysis Data_Analysis Data Analysis (Concentration vs. Time plots, Initial rate calculation) HPLC_GC_Analysis->Data_Analysis

References

A Comparative Guide to the Cost-Effectiveness of 4-Acetamido-3-fluorophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to achieving synthetic efficiency and desired molecular properties. This guide provides an in-depth comparative analysis of 4-Acetamido-3-fluorophenylboronic acid and its non-fluorinated analog, 4-Acetamidophenylboronic acid , with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the interplay between cost, synthetic performance, and the inherent benefits of fluorination, this document aims to equip scientists with the data necessary to make informed strategic decisions in their synthetic endeavors.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery for enhancing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The presence of a fluorine atom, as in this compound, can impart several advantageous properties:

  • Metabolic Stability: The high strength of the C-F bond can block metabolic pathways, leading to increased drug half-life and bioavailability.[1]

  • Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially improving its interaction with biological targets.[1]

  • Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2]

These benefits often justify the potentially higher initial cost of fluorinated building blocks. This guide will delve into whether the synthetic performance of this compound further strengthens its value proposition.

Comparative Cost Analysis

A primary consideration in any synthetic campaign is the cost of starting materials. A direct comparison of catalogue prices for this compound and its non-fluorinated counterpart, 4-Acetamidophenylboronic acid, reveals a significant price differential.

CompoundMolecular Weight ( g/mol )Representative Price (USD/g)Cost per Mole (USD/mol)
This compound 196.97~$125/0.1g~$125,000
4-Acetamidophenylboronic acid 178.98~$68.50/g~$6,850

Note: Prices are approximate and based on publicly available data from various suppliers for small research quantities. Bulk pricing will differ significantly.

The data clearly indicates that the fluorinated analog is substantially more expensive on a per-gram and per-mole basis. This initial higher cost necessitates a careful evaluation of its synthetic efficiency and the ultimate value it brings to the target molecule.

The Synthesis of this compound: A Cost-Impacting Factor

The higher price of this compound is largely attributable to its more complex synthesis. A common laboratory-scale synthesis starts from 4-bromo-2-fluoroaniline.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Borylation 4-bromo-2-fluoroaniline 4-bromo-2-fluoroaniline Acetyl_chloride_TEA Acetyl chloride, Triethylamine 4-bromo-2-fluoroaniline->Acetyl_chloride_TEA DCM, 0°C N-(4-bromo-2-fluorophenyl)acetamide N-(4-bromo-2-fluorophenyl)acetamide Acetyl_chloride_TEA->N-(4-bromo-2-fluorophenyl)acetamide nBuLi n-Butyllithium N-(4-bromo-2-fluorophenyl)acetamide->nBuLi THF, -78°C Trimethyl_borate Trimethyl borate nBuLi->Trimethyl_borate Hydrolysis Acidic Hydrolysis Trimethyl_borate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Acetylation of 4-bromo-2-fluoroaniline

  • Dissolve 4-bromo-2-fluoroaniline (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Add triethylamine (1.2 equiv.) to the solution.

  • Slowly add acetyl chloride (1.1 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide.

Step 2: Borylation of N-(4-bromo-2-fluorophenyl)acetamide

  • Dissolve N-(4-bromo-2-fluorophenyl)acetamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

  • Slowly add n-butyllithium (2.2 equiv., as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add trimethyl borate (2.5 equiv.) dropwise, again maintaining the temperature at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 2M) until the solution is acidic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

The multi-step nature of this synthesis, requiring cryogenic temperatures and air-sensitive reagents, contributes to the higher cost of the final product.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the electronic properties of the boronic acid.

General Experimental Workflow

G Start Reaction Setup Reagents Aryl Halide (e.g., 4-bromoacetanilide) Boronic Acid (1.2 equiv.) Base (e.g., K2CO3, 2.0 equiv.) Solvent (e.g., Dioxane/Water) Start->Reagents Catalyst Pd Catalyst (e.g., Pd(PPh3)4) (0.05 equiv.) Reagents->Catalyst Reaction Heat (e.g., 90°C) Stir under Inert Atmosphere Catalyst->Reaction Workup Quench Extract Dry Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Hypothetical Comparative Experiment

To provide a tangible comparison, we will consider a hypothetical Suzuki-Miyaura coupling between 4-bromoacetanilide and our two boronic acids of interest under identical, standard conditions.

Reaction:

  • Aryl Halide: 4-Bromoacetanilide (1.0 mmol)

  • Boronic Acid: this compound OR 4-Acetamidophenylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Base: Potassium Carbonate (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1, 5 mL)

  • Temperature: 90°C

  • Time: 12 hours

Expected Outcomes and Discussion
Boronic AcidExpected YieldMechanistic ConsiderationsPotential Challenges
This compound High (potentially >90%)The electron-withdrawing fluorine atom ortho to the boronic acid is expected to accelerate the transmetalation step in the catalytic cycle, a key rate-determining step in many Suzuki couplings. This can lead to higher reaction efficiency and shorter reaction times.The increased acidity of the C-B bond due to the fluorine atom may increase the rate of protodeboronation, an undesired side reaction, especially with prolonged reaction times or stronger bases.
4-Acetamidophenylboronic acid Good to High (typically 80-95%)The electron-donating acetamido group can slightly slow down the transmetalation step compared to the fluorinated analog. However, it is generally a reliable coupling partner.Lower reactivity may necessitate longer reaction times or higher catalyst loadings to achieve complete conversion compared to the fluorinated counterpart.

The higher expected yield with the fluorinated boronic acid can, in some cases, offset its higher initial cost, especially if the downstream value of the final product is high and maximizing yield is critical.

Conclusion and Recommendations

The choice between this compound and 4-Acetamidophenylboronic acid is a classic example of the cost-benefit analysis that is central to synthetic chemistry.

  • 4-Acetamidophenylboronic acid is the more cost-effective option for routine syntheses where good to high yields are acceptable and the introduction of fluorine is not a strategic requirement. Its lower cost makes it an attractive choice for large-scale synthesis and initial exploratory work.

  • This compound , despite its higher price, offers significant advantages in the context of drug discovery and materials science. The potential for higher yields and the beneficial physicochemical properties imparted by the fluorine atom can provide substantial long-term value. Its use is recommended when:

    • Maximizing yield is a primary objective.

    • The target molecule is intended for biological evaluation where enhanced metabolic stability, binding affinity, or lipophilicity is desired.

    • Subsequent synthetic steps are challenging or costly, making a higher yield in the coupling step more impactful on the overall cost-effectiveness of the route.

Ultimately, the decision should be made on a case-by-case basis, weighing the immediate budgetary constraints against the long-term scientific and economic goals of the project. This guide provides the foundational data to support this critical decision-making process.

References

A Comparative Guide to 4-Acetamido-3-fluorophenylboronic Acid: Applications, Limitations, and Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive review of 4-Acetamido-3-fluorophenylboronic acid, a versatile yet specific building block in organic synthesis and medicinal chemistry. We will delve into its core applications, inherent limitations, and objectively compare its performance against common alternatives, supported by experimental insights and data from peer-reviewed literature. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated organoboron reagents effectively.

Introduction: The Strategic Role of Fluorinated Boronic Acids

Organoboron compounds, particularly arylboronic acids, are indispensable tools in modern chemistry, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic incorporation of fluorine atoms into these reagents can dramatically alter their physicochemical properties. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron atom, which can lead to lower pKa values and modified reactivity in catalytic cycles.[2][3]

This compound (CAS 626251-12-5) is a bifunctional reagent that combines the benefits of fluorine substitution with the synthetic utility of an acetamido group. This unique combination makes it a valuable intermediate for creating complex molecules in pharmaceutical and materials science research.[4][5]

Section 1: Physicochemical Properties and Synthesis

Understanding the fundamental properties of a reagent is critical for its successful application. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 626251-12-5[4]
Molecular Formula C₈H₉BFNO₃[6][7]
Molecular Weight 196.97 g/mol
Physical Form Solid
pKa 7.8 (for the boronic acid moiety)[2][8]
Storage Conditions Refrigerator
Synthesis Pathway

The synthesis of this compound is typically achieved from a commercially available starting material, 4-bromo-2-fluoroaniline. The process involves protection of the amine, followed by a lithium-halogen exchange and subsequent borylation.

A detailed synthetic protocol derived from literature is provided in the "Experimental Protocols" section.[2][8] The overall transformation is depicted below.

G A 4-Bromo-2-fluoroaniline B Protection of Amine (e.g., Acetyl Chloride, TEA) A->B C N-(4-Bromo-2-fluorophenyl)acetamide B->C D Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) C->D E Aryl Lithium Intermediate D->E F Borylation (Trimethyl borate) E->F G Boronate Ester Intermediate F->G H Acidic Hydrolysis (e.g., HCl) G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Section 2: Key Applications

The unique substitution pattern of this molecule lends itself to several important applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] The fluorine atom ortho to the boronic acid increases the electrophilicity of the boron center, which can facilitate the crucial transmetalation step in the catalytic cycle. This often allows for efficient coupling under milder conditions compared to non-fluorinated analogs.[9] The acetamido group is well-tolerated in these reactions and provides a handle for further diversification of the resulting biaryl product.

G cluster_steps Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX ArX Ar-X OxAdd Oxidative Addition Boronate [R-B(OH)₃]⁻ ArPdR Ar-Pd(II)-R Ln ArPdX->ArPdR BoronicAcid R-B(OH)₂ (Target Reagent) Base Base (OH⁻) Transmetalation Transmetalation ArPdR->Pd0 RedElim Reductive Elimination ArR Ar-R (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Biosensing at Physiological pH

A standout application is in the construction of glucose-sensing materials.[2][8] Boronic acids can reversibly bind with cis-diols, such as those found in saccharides. However, this binding is most effective when the boronic acid is in its anionic, sp³-hybridized boronate form. For typical phenylboronic acids (pKa ~9), this requires a basic pH, far from physiological conditions (~7.4).

The electron-withdrawing fluorine atom in this compound lowers the boronic acid's pKa to approximately 7.8.[2][[“]] This critical shift means that a significant population of the reactive boronate form exists at physiological pH, enabling the development of sensors for continuous glucose monitoring in bodily fluids.[8]

Building Block in Medicinal Chemistry

Boron-containing compounds have emerged as important pharmacophores, with drugs like Bortezomib (Velcade®) demonstrating their therapeutic potential.[11][12] this compound serves as a valuable fragment for constructing novel drug candidates. The fluorophenyl moiety can enhance binding affinity and improve metabolic stability, while the acetamido group can participate in hydrogen bonding or serve as a point for linker attachment.

Section 3: Limitations and Challenges

Despite its utility, working with this reagent presents challenges that researchers must mitigate.

Protodeboronation

The most significant limitation of many electron-deficient arylboronic acids, including fluorinated variants, is their susceptibility to protodeboronation.[3][13] Under basic conditions, particularly at elevated temperatures typical for cross-coupling, the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the starting material and reduces the yield of the desired product.

Mitigation Strategies:

  • Use of Milder Bases: Employing bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides can suppress this pathway.[13]

  • Lower Reaction Temperatures: The development of highly active palladium precatalysts allows for reactions to be run at or near room temperature, minimizing the rate of deboronation.[13]

  • Conversion to More Stable Derivatives: Converting the boronic acid to a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt can significantly enhance stability.[14][15] These derivatives often hydrolyze in situ to release the active boronic acid slowly, keeping its standing concentration low and favoring transmetalation over decomposition.

Section 4: Comparative Analysis with Alternatives

The choice of reagent is a critical experimental parameter. Here, we compare this compound to several alternatives.

ReagentKey Features & Performance InsightsLimitations
This compound Baseline: Lower pKa (~7.8) enables biosensing at physiological pH.[2] Fluorine substitution can enhance Suzuki coupling reactivity. The acetamido group provides a useful synthetic handle.Prone to protodeboronation under standard basic Suzuki conditions.[13]
4-Acetamidophenylboronic acid (Non-fluorinated analog)Higher Stability: Less electron-deficient and therefore more resistant to protodeboronation than its fluorinated counterpart. Generally a reliable coupling partner.Higher pKa: Not suitable for diol binding at physiological pH. May require more forcing conditions for Suzuki coupling.
4-Carboxy-3-fluorophenylboronic acid [16]Alternative Functionality: The carboxylic acid group offers a different site for functionalization (e.g., amide bond formation). It is also electron-withdrawing, leading to a lower pKa.The acidic proton can interfere with certain reaction conditions (e.g., organometallic reagents). Potential for decarboxylation at high temperatures.
Pinacol Boronate Esters Superior Stability: Significantly more stable to storage and inert to protodeboronation under many conditions.[15] Can be purified via chromatography. Often used for unstable boronic acids (e.g., 2-pyridyl).[15]Slower Reactivity: Requires hydrolysis to the boronic acid for transmetalation, which can sometimes slow the overall reaction rate. Higher molecular weight (less atom-economical).
Potassium Organotrifluoroborates Excellent Stability: Crystalline, air-stable solids that are highly resistant to protodeboronation.[14] They are excellent surrogates for unstable boronic acids.Requires specific conditions (often aqueous or alcoholic solvents) and a base for slow hydrolysis to the active boronic acid. The stoichiometry of the base is crucial.[14]

Section 5: Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol uses K₃PO₄ as a base and a lower temperature to minimize the risk of protodeboronation, a key limitation of the reagent.[13] The use of a pre-catalyst ensures the rapid formation of the active Pd(0) species.

  • To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Add a palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture with stirring at a controlled temperature (e.g., 40–80 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 4-Amino-3-fluorophenylboronic Acid (Precursor)

Causality: This procedure, adapted from literature, uses a low-temperature lithium-halogen exchange to generate the organometallic intermediate, which is then trapped with an electrophilic boron source.[2][8] Low temperature is critical to prevent side reactions of the highly reactive aryllithium species. The amine is protected beforehand to prevent interference.

  • Protection: Dissolve 4-bromo-2-fluoroaniline (1.0 equiv) in dichloromethane at 0 °C. Add triethylamine (1.1 equiv) followed by the dropwise addition of acetyl chloride (1.1 equiv). Stir until the reaction is complete. Work up to isolate the protected N-(4-bromo-2-fluorophenyl)acetamide.

  • Borylation: Dissolve the protected amide (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 equiv) and stir for 1 hour at -78 °C.

  • Add trimethyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir vigorously.

  • Extract the product with an organic solvent. The resulting compound is this compound. (Note: The original literature may describe hydrolysis back to the amine, followed by re-acetylation, but direct hydrolysis of the boronate ester often yields the target compound).[2]

Conclusion

This compound is a highly valuable reagent with a distinct profile. Its primary strength lies in its lowered pKa, which unlocks unique applications in biosensing that are inaccessible to standard phenylboronic acids. In cross-coupling reactions, it is a competent partner, although its propensity for protodeboronation requires careful optimization of reaction conditions. For applications demanding high stability, conversion to more robust derivatives like pinacol esters or trifluoroborates is a proven and effective strategy. By understanding both its advantages and its limitations, researchers can effectively harness this powerful building block to advance projects in drug discovery, materials science, and diagnostics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Acetamido-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are foundational to ensuring a safe, compliant, and efficient laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Acetamido-3-fluorophenylboronic Acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to handle this compound responsibly, safeguarding both personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards Include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes irritation upon contact.[3]

  • Serious Eye Irritation: Poses a significant risk of damage to the eyes.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]

During thermal decomposition, hazardous byproducts such as carbon oxides, nitrogen oxides, hydrogen fluoride, and oxides of boron may be generated.[4] Therefore, treating this compound as hazardous waste is the critical first step in its disposal lifecycle.

Quantitative Data Summary

For a clear and immediate understanding of the primary hazards and required precautions, the following table summarizes the key safety information based on analogous compounds.

Parameter Guideline & Classification Primary Citations
GHS Hazard Class Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[1][2][3]
Required PPE Safety goggles with side shields (EN 166), chemically resistant gloves (e.g., nitrile), lab coat.[2][3]
Engineering Controls All handling and preparation of waste should occur within a certified chemical fume hood.[5][6]
Disposal Route Must be disposed of as hazardous chemical waste through a licensed facility. Do not dispose of down the drain or in regular trash. [1][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4]

Immediate Safety & Handling Protocols

Before initiating any disposal procedure, a robust safety posture is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates specific practices to protect laboratory workers.[6][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Inspect gloves for any signs of degradation before use.[2]

  • Engineering Controls: All manipulations of this compound, both in its pure form and as waste, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or fumes.[5][6]

  • Chemical Hygiene Plan (CHP): Your laboratory's CHP is the primary document governing safe chemical handling.[5][10] This plan, mandated by OSHA, should outline standard operating procedures (SOPs), control measures, and emergency protocols specific to your workplace.[6] Always adhere to your institution's CHP.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. This aligns with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Isolate Boronic Acid Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][13]

  • Avoid Incompatibles: Never combine boronic acid waste with incompatible materials like strong oxidizing agents, acids, or bases, as this could trigger hazardous reactions.[14][15]

Step 2: Waste Collection & Containerization
  • Solid Waste: Collect unused or expired this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container.[7] The container must be made of a chemically compatible material (e.g., high-density polyethylene) and be free from damage.[11]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[7] Ensure the container has a secure, leak-proof closure.[11] Containers should not be filled beyond 90% capacity to allow for expansion.[16]

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement.

  • The waste container must be clearly labeled with the words "Hazardous Waste." [13]

  • Include the full chemical name: "this compound." [13]

  • List any known hazards (e.g., "Toxic," "Irritant").[13]

  • If in solution, specify the solvent and the approximate concentration of the boronic acid.[13]

Step 4: Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[15] This area must be at or near the point of generation and under the control of laboratory personnel.[12][17]

  • Secure and Ventilated: The SAA should be a well-ventilated, secure area away from general laboratory traffic and incompatible materials.[13]

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin to mitigate the impact of any potential leaks.[12]

Step 5: Arranging for Final Disposal
  • Consult EHS: Contact your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for the specific procedures for hazardous waste collection.[13]

  • Professional Disposal: The hazardous waste will be collected by EHS personnel or a licensed hazardous waste disposal company for transport to a certified treatment, storage, and disposal facility (TSDF).[12][13]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.[7] Transfer this rinseate to your designated liquid hazardous waste container.

  • Dry and Deface: Allow the thoroughly rinsed container to air dry completely in a well-ventilated area. Once dry, deface or remove the original label to prevent confusion.[7]

  • Final Disposal: The clean, dry container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound (Solid or Liquid) ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid? fume_hood->waste_type solid_waste Collect in Labeled 'Hazardous Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Hazardous Liquid Waste' Container waste_type->liquid_waste Liquid segregate Ensure Segregation from Incompatible Chemicals (Oxidizers, Strong Acids/Bases) solid_waste->segregate liquid_waste->segregate labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Concentration segregate->labeling storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end Waste Collected by Authorized Personnel contact_ehs->end

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of 4-Acetamido-3-fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized reagents is paramount. 4-Acetamido-3-fluorophenylboronic acid, a key building block in medicinal chemistry, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature.

Understanding the Hazard Profile

This compound is a solid organic compound that, like many boronic acids, presents specific health and safety considerations. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Understanding these classifications is the first step in establishing a robust safety protocol. The causality is clear: the compound's chemical properties can lead to irritation and toxicity upon exposure, necessitating stringent control measures.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound, which is known to cause skin irritation. Gloves should be inspected before use and changed immediately upon contamination.[2]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4]Minimizes the risk of respiratory tract irritation.[2][3]

Step-by-Step Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow should be considered the standard operating procedure.

Preparation Phase
  • Designated Work Area: All handling of this compound must be conducted in a certified chemical fume hood to control dust and vapors.[5]

  • Emergency Equipment Check: Before commencing work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to minimize movement in and out of the controlled space.

Handling and Use
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Minimize Dust Generation: When transferring the solid, do so carefully to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the powder.

  • Container Management: Keep the container of this compound tightly closed when not in use.

Post-Handling
  • Decontamination: Thoroughly clean the work area within the fume hood to remove any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 Enter Handling Phase handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Reaction Complete clean2 Segregate Waste clean1->clean2 clean3 Dispose as Hazardous Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Improper disposal of this compound and its containers can pose a risk to both human health and the environment. Therefore, it must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Disposal Procedure
  • Solid Waste: Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled liquid hazardous waste container. Do not pour this chemical down the drain.[5]

  • Empty Containers: "Empty" containers may still contain chemical residue and should be treated as hazardous waste.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.